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  • Product: 3,6-Dichloro-1-methylisoquinoline

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Properties of 3,6-Dichloro-1-methylisoquinoline

Executive Summary 3,6-Dichloro-1-methylisoquinoline (C₁₀H₇Cl₂N) is a specialized halogenated heteroaromatic scaffold used primarily as an intermediate in the development of pharmaceuticals, particularly kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dichloro-1-methylisoquinoline (C₁₀H₇Cl₂N) is a specialized halogenated heteroaromatic scaffold used primarily as an intermediate in the development of pharmaceuticals, particularly kinase inhibitors and antiviral agents. Its structural uniqueness lies in the differential reactivity of its two chlorine atoms: the C3-chlorine is highly activated for nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling, while the C6-chlorine requires more forcing conditions, enabling precise regio-selective functionalization.

This guide outlines a high-fidelity synthetic route designed to overcome the regioselectivity challenges inherent in substituting the isoquinoline core.

Chemical Profile & Physicochemical Properties[1][2][3]

PropertySpecification
IUPAC Name 3,6-Dichloro-1-methylisoquinoline
Molecular Formula C₁₀H₇Cl₂N
Molecular Weight 212.08 g/mol
CAS Number 21902-38-5 (Isomer generic); Specific isomer requires analytical validation
Physical State Pale yellow to off-white crystalline solid
Melting Point 92–96 °C (Predicted/Analogous range)
Solubility Soluble in DCM, CHCl₃, DMSO, Ethyl Acetate; Insoluble in water
pKa (Conj.[1] Acid) ~2.5 (Reduced basicity due to electron-withdrawing chlorines)

Retrosynthetic Analysis

The primary challenge in synthesizing this molecule is establishing the chlorine at the C3 position while maintaining the C1-methyl group. Direct chlorination of 1-methyl-6-chloroisoquinoline is non-selective. Therefore, the most robust strategy involves constructing the pyridine ring with an oxygen handle at C3, which is subsequently converted to a chlorine.

Retrosynthesis Target 3,6-Dichloro-1-methylisoquinoline Inter1 6-Chloro-1-methylisoquinolin-3-ol (Tautomer: 3-one) Target->Inter1 Deoxychlorination (POCl3) Inter2 N-[1-(3-Chlorophenyl)ethyl]-2,2-diethoxyacetamide Inter1->Inter2 Pomeranz-Fritsch Cyclization (H2SO4) Start1 1-(3-Chlorophenyl)ethylamine Inter2->Start1 Amide Coupling Start2 2,2-Diethoxyacetyl chloride Inter2->Start2 Amide Coupling

Figure 1: Retrosynthetic strategy utilizing a modified Pomeranz-Fritsch approach to guarantee C3 functionalization.

Detailed Synthesis Protocol

Methodology: Modified Pomeranz-Fritsch Cyclization followed by Deoxychlorination. Rationale: This route avoids the formation of inseparable isomers common in direct electrophilic halogenation and provides a definitive handle (OH) at position 3.

Phase 1: Amide Formation

Objective: Synthesize the cyclization precursor N-[1-(3-chlorophenyl)ethyl]-2,2-diethoxyacetamide.

  • Reagents: 1-(3-Chlorophenyl)ethylamine (1.0 equiv), 2,2-Diethoxyacetyl chloride (1.1 equiv), Triethylamine (TEA, 1.2 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 1-(3-Chlorophenyl)ethylamine in anhydrous DCM under nitrogen atmosphere. Cool to 0 °C.

    • Add TEA dropwise.

    • Slowly add 2,2-Diethoxyacetyl chloride over 30 minutes, maintaining temperature < 5 °C.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄ and concentrate in vacuo.

    • Yield: Expect >90% of a viscous oil.

Phase 2: Acid-Mediated Cyclization

Objective: Ring closure to form 6-chloro-1-methylisoquinolin-3-ol. Critical Note: Cyclization of meta-substituted aromatics can yield both 6-chloro and 8-chloro isomers. The 6-chloro isomer is generally favored due to steric hindrance at the 8-position, but chromatographic separation may be required.

  • Reagents: Concentrated Sulfuric Acid (H₂SO₄), Ice/Water, Ammonium Hydroxide.

  • Protocol:

    • Cool conc.[2] H₂SO₄ (10 mL/g of precursor) to 0–5 °C.

    • Add the acetal amide from Phase 1 dropwise over 1 hour.[2] Exotherm control is critical.

    • Stir at RT for 16–24 hours. Monitor by TLC (disappearance of starting material).

    • Quench: Pour the reaction mixture slowly onto crushed ice.

    • Neutralization: Adjust pH to ~8–9 using NH₄OH. The product will precipitate.[2]

    • Purification: Filter the solid.[2][3][4] Recrystallize from Ethanol/Water.[2] If the 8-chloro isomer is present (NMR check), purify via silica gel chromatography (DCM:MeOH gradient).

    • Characterization: Confirm structure via ¹H NMR (Look for singlet at C4 and absence of acetal protons).

Phase 3: Deoxychlorination

Objective: Conversion of the C3-hydroxyl group to the C3-chlorine.

  • Reagents: Phosphorus Oxychloride (POCl₃) (solvent/reagent), Pyridine (catalytic).

  • Protocol:

    • Place 6-chloro-1-methylisoquinolin-3-ol in a round-bottom flask.

    • Add POCl₃ (5–10 equiv).[5] Add 2–3 drops of pyridine.

    • Reflux at 100–110 °C for 3–5 hours. The suspension should clear to a solution.

    • Quench: Cool to RT. Remove excess POCl₃ via rotary evaporation (use a caustic trap).

    • Pour the residue onto ice water and neutralize with solid NaHCO₃.[5]

    • Extraction: Extract with DCM (3x). Wash combined organics with brine.[2][5]

    • Final Purification: Flash column chromatography (Hexanes:Ethyl Acetate, 9:1) to yield the pure 3,6-Dichloro-1-methylisoquinoline.

Mechanistic Workflow & Logic

The synthesis relies on the electrophilic attack of the acetal-derived oxonium ion onto the aromatic ring. The subsequent aromatization is driven by the loss of ethanol.

SynthesisWorkflow Step1 Precursor Assembly (Amide Formation) Step2 Acid Cyclization (Formation of C3-OH) Step1->Step2 H2SO4, RT Step3 Isomer Separation (Remove 8-Cl isomer) Step2->Step3 Crystallization/Chrom. Step4 Chlorination (POCl3 Reflux) Step3->Step4 POCl3, 110°C Final 3,6-Dichloro-1- methylisoquinoline Step4->Final Workup

Figure 2: Step-by-step synthetic workflow emphasizing the critical isomer separation stage.

Analytical Characterization (Expected)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.10 (d, J=8.5 Hz, 1H, H-8)

    • δ 7.85 (d, J=2.0 Hz, 1H, H-5)

    • δ 7.60 (s, 1H, H-4)

    • δ 7.45 (dd, J=8.5, 2.0 Hz, 1H, H-7)

    • δ 2.90 (s, 3H, CH₃)

    • Note: The singlet at ~7.60 ppm is characteristic of the H-4 proton in 3-substituted isoquinolines.

  • Mass Spectrometry (ESI+):

    • m/z = 212/214/216 (Characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio).

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water. All quenching must be done at 0 °C with slow addition.

  • Isoquinolines: Many derivatives are biologically active.[6][7] Handle with full PPE (gloves, goggles, fume hood) to avoid inhalation or skin contact.

  • Waste: Segregate halogenated organic waste from non-halogenated waste.

References

  • BenchChem. 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis. (2025).[7] Retrieved from

  • Organic Chemistry Portal. Synthesis of Isoquinolines: Pomeranz-Fritsch Reaction. Retrieved from

  • PubChem. 1-Methylisoquinoline Compound Summary. Retrieved from

  • RSC Advances. Regioselective synthesis of isoquinolines via Rh(III)-catalyzed C-H activation. (2016). Retrieved from

  • Science of Synthesis. Isoquinolin-3-ols and Isoquinolin-3-ones. Thieme Connect. Retrieved from

Sources

Exploratory

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Modern Chemistry

An In-depth Technical Guide to the Chemical Characteristics of 3,6-Dichloro-1-methylisoquinoline The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Characteristics of 3,6-Dichloro-1-methylisoquinoline

The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] Isoquinoline alkaloids are abundant in nature and form the basis for numerous pharmaceuticals with a wide range of biological activities, including analgesic, antimicrobial, and anticancer properties.[1][2] The ability to functionalize the isoquinoline scaffold at various positions allows for the fine-tuning of its steric and electronic properties, making its derivatives highly sought-after targets in drug discovery programs.[3]

This guide focuses on a specific, synthetically valuable derivative: 3,6-dichloro-1-methylisoquinoline . This molecule is distinguished by three key functional features: a methyl group at the C-1 position, a chlorine atom at the C-3 position, and a second chlorine atom at the C-6 position. The presence of two chlorine atoms at electronically distinct positions offers the potential for selective, stepwise functionalization, making it an attractive precursor for constructing complex molecular architectures.

Section 1: Physicochemical and Structural Characteristics

The fundamental properties of 3,6-dichloro-1-methylisoquinoline are summarized below. It is important to note that while the molecular formula and weight are exact, other values are predicted based on computational models and data from closely related analogues due to a lack of published experimental data for this specific compound.

PropertyValueSource / Basis
Molecular Formula C₁₀H₇Cl₂N(Calculated)
Molecular Weight 212.08 g/mol (Calculated)
IUPAC Name 3,6-dichloro-1-methylisoquinoline(Nomenclature)
Predicted XlogP ~4.0Extrapolated from 3,6-dichloroisoquinoline[3]
Predicted pKa ~1.2 ± 0.4Extrapolated from 3,6-dichloroisoquinoline[3]
Appearance Predicted to be a solid at room temperatureBased on related di-chloro-methyl isoquinolines[4][5]

Section 2: Proposed Synthesis of 3,6-Dichloro-1-methylisoquinoline

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Aromatization cluster_3 Step 4: N-Oxidation & Chlorination A 4-Chlorophenethylamine B N-(4-Chlorophenethyl)acetamide A->B Acetic Anhydride C 6-Chloro-1-methyl-3,4- dihydroisoquinoline B->C POCl₃, Reflux D 6-Chloro-1-methylisoquinoline C->D Pd/C, Heat E 6-Chloro-1-methylisoquinoline N-oxide D->E m-CPBA F 3,6-Dichloro-1-methylisoquinoline E->F POCl₃, Heat

Figure 1: Proposed multi-step synthetic workflow for 3,6-dichloro-1-methylisoquinoline.
Detailed Experimental Protocols (Proposed)

Step 1: Synthesis of N-(4-Chlorophenethyl)acetamide

  • Causality: This initial step creates the necessary β-arylethylamide precursor required for the subsequent intramolecular cyclization.

  • Materials: 4-Chlorophenethylamine, acetic anhydride, pyridine, dichloromethane (DCM).

  • Protocol:

    • Dissolve 4-chlorophenethylamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to 6-Chloro-1-methyl-3,4-dihydroisoquinoline

  • Causality: This key step constructs the isoquinoline core through an intramolecular electrophilic aromatic substitution, driven by a dehydrating/acidic agent like phosphorus oxychloride (POCl₃).[7]

  • Materials: N-(4-Chlorophenethyl)acetamide, phosphorus oxychloride (POCl₃), toluene.

  • Protocol:

    • In a flask equipped with a reflux condenser, dissolve N-(4-chlorophenethyl)acetamide (1.0 eq) in dry toluene.

    • Slowly add POCl₃ (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.

    • Cool the reaction to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Basify the aqueous solution to pH > 10 with a concentrated NaOH or KOH solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, dry over Na₂SO₄, and concentrate in vacuo to yield the crude dihydroisoquinoline.

Step 3: Aromatization to 6-Chloro-1-methylisoquinoline

  • Causality: The dihydroisoquinoline intermediate is dehydrogenated to form the stable aromatic isoquinoline ring system. Palladium on carbon is a highly effective catalyst for this transformation.

  • Materials: 6-Chloro-1-methyl-3,4-dihydroisoquinoline, 10% Palladium on Carbon (Pd/C), solvent (e.g., xylene or decalin).

  • Protocol:

    • Dissolve the crude dihydroisoquinoline (1.0 eq) in a high-boiling solvent like xylene.

    • Add 10% Pd/C catalyst (5-10 mol% by weight).

    • Heat the mixture to reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude aromatic product.

Step 4: N-Oxidation and Chlorination to 3,6-Dichloro-1-methylisoquinoline

  • Causality: Direct chlorination of the C-3 position is challenging. A common strategy involves N-oxidation of the isoquinoline nitrogen, which activates the adjacent C-3 position for nucleophilic attack. Subsequent treatment with POCl₃ introduces the chlorine atom at C-3.

  • Materials: 6-Chloro-1-methylisoquinoline, meta-chloroperoxybenzoic acid (m-CPBA), phosphorus oxychloride (POCl₃), DCM.

  • Protocol:

    • (N-Oxidation) Dissolve 6-chloro-1-methylisoquinoline (1.0 eq) in DCM and cool to 0 °C.

    • Add m-CPBA (1.2 eq) portion-wise and stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

    • Wash the reaction with saturated NaHCO₃ solution to remove excess acid, dry the organic layer, and concentrate to obtain the N-oxide.

    • (Chlorination) Heat the crude N-oxide intermediate in excess POCl₃ at reflux for 2-3 hours.

    • Carefully quench the reaction by pouring it onto ice.

    • Neutralize with a base and extract with an organic solvent.

    • Purify the final product by column chromatography to yield 3,6-dichloro-1-methylisoquinoline.

Section 3: Predicted Reactivity and Synthetic Utility

The synthetic utility of 3,6-dichloro-1-methylisoquinoline stems from the differential reactivity of its two chlorine substituents. The chlorine atom at the C-3 position is electronically activated by the adjacent ring nitrogen, making it significantly more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed reactions compared to the chlorine at the C-6 position on the benzene ring.[3] This allows for selective, sequential functionalization.

G cluster_0 More Reactive Site (C-3) cluster_1 Less Reactive Site (C-6) A 3,6-Dichloro-1-methylisoquinoline B Suzuki Coupling (Ar-B(OH)₂) A->B Pd Cat. Base C Sonogashira Coupling (R-C≡CH) A->C Pd Cat. Cu(I), Base D Buchwald-Hartwig Amination (R₂NH) A->D Pd Cat. Base F 3-Aryl-6-chloro- 1-methylisoquinoline B->F G 3-Alkynyl-6-chloro- 1-methylisoquinoline C->G H 3-Amino-6-chloro- 1-methylisoquinoline D->H E Functionalization under harsher conditions F->E Further Coupling G->E H->E

Figure 2: Predicted differential reactivity of 3,6-dichloro-1-methylisoquinoline in cross-coupling reactions.
Proposed Protocol: Selective Suzuki Coupling
  • Causality: This protocol exploits the higher reactivity of the C-3 chlorine to selectively form a C-C bond, leaving the C-6 chlorine intact for subsequent transformations.

  • Materials: 3,6-dichloro-1-methylisoquinoline, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., Dioxane/Water).

  • Protocol:

    • To a reaction vessel under an inert atmosphere (e.g., Argon), add 3,6-dichloro-1-methylisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).

    • Add the degassed solvent system (e.g., 3:1 Dioxane/Water).

    • Heat the mixture at 80-100 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography to yield the 3-aryl-6-chloro-1-methylisoquinoline derivative.[3]

Section 4: Potential Applications in Drug Discovery

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing promise in numerous therapeutic areas.[3] The ability to introduce diverse functionalities at the C-3 and C-6 positions makes 3,6-dichloro-1-methylisoquinoline a highly valuable starting material for creating libraries of novel compounds for screening.

  • Oncology: Many kinase inhibitors feature a substituted heterocyclic core. By synthesizing a library of 3,6-disubstituted 1-methylisoquinolines, researchers could screen for potent and selective inhibitors of kinases implicated in cancer progression, such as receptor tyrosine kinases (RTKs).[3]

  • Infectious Diseases: Isoquinoline alkaloids like berberine have demonstrated broad-spectrum antimicrobial activity.[2] Novel derivatives could be developed to combat drug-resistant bacteria or fungi.

  • Neuroscience: The isoquinoline core is present in compounds that modulate neurological pathways. Research could focus on developing derivatives that target receptors or enzymes involved in neurodegenerative diseases.[2]

G cluster_0 Drug Discovery Workflow A 3,6-Dichloro-1-methylisoquinoline (Starting Material) B Parallel Synthesis (Suzuki, Amination, etc.) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Figure 3: Role of 3,6-dichloro-1-methylisoquinoline as a scaffold in a typical drug discovery workflow.

Section 5: Safety and Handling

No specific safety data sheet (SDS) exists for 3,6-dichloro-1-methylisoquinoline. The following information is extrapolated from data on analogous compounds, such as 1-methylisoquinoline and other chlorinated aromatic heterocycles.[8][9]

  • Hazard Identification:

    • Acute Toxicity: Likely harmful if swallowed.

    • Skin Corrosion/Irritation: Expected to cause skin irritation.[9]

    • Eye Damage/Irritation: Expected to cause serious eye irritation.[9]

    • Respiratory Irritation: May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Skin and Body Protection: Wear a lab coat.

  • Handling and Storage:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • El-Sayed, M. A. A. (2006). REACTIVITY OF 1-METHYLISOQUINOLINE. ONE POT SYNTHESIS OF BENZO[a]-QUINOLIZINE DERIVATIVES. Journal of the Chinese Chemical Society, 53(4), 937-944. Available at: [Link]

  • Organic Syntheses. (1958). 1-Methylisoquinoline. Org. Synth., 38, 56. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved February 19, 2026, from [Link]

  • Weishach, J. A., & Davis, B. (1962). Derivatives of 1-Methylisoquinoline. Journal of Organic Chemistry, 27(10), 3624-3627.
  • Singh, V., & Kaur, M. (2018). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Name Reactions in Organic Synthesis. ResearchGate. Available at: [Link]

  • Păltinean, G., et al. (2022). Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. Plants, 11(9), 1202. Available at: [Link]

  • PubChem. (n.d.). 1-Chloro-3-methylisoquinoline. Retrieved February 19, 2026, from [Link]

  • Khusnutdinov, R. I., et al. (2012). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Russian Chemical Bulletin, 61(1), 163-166.
  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(41), 9739-9743. Available at: [Link]

  • Organic Syntheses. (1971). 6,7-DIMETHOXY-1-METHYL-3,4-DIHYDROISOQUINOLINE. Org. Synth., 51, 53.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • American Elements. (n.d.). 1,3-dichloro-8-methylisoquinoline. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved February 19, 2026, from [Link]

  • Zeid, I. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(7), 735-748.
  • Shen, Y. C., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Medicinal Research Reviews, 40(2), 683-741. Available at: [Link]

  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

Sources

Foundational

An In-depth Technical Guide to 3,6-Dichloro-1-methylisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Isoquinoline Scaffold in Modern Chemistry The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its rigid structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a "privileged scaffold" in drug design.[1] Isoquinoline derivatives are found in a vast array of natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic placement of substituents on the isoquinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties, opening avenues for the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of a specific, yet underexplored, derivative: 3,6-dichloro-1-methylisoquinoline . Due to the limited availability of direct experimental data for this compound, this guide will leverage established chemical principles and data from closely related analogues to present a robust and scientifically sound resource for researchers. We will delve into its chemical identity, propose a viable synthetic pathway, predict its spectroscopic and physicochemical properties, and explore its potential applications, particularly in the realm of drug discovery.

I. Chemical Identity and Physicochemical Properties

IUPAC Name and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the molecule is 3,6-dichloro-1-methylisoquinoline .[3] The structure consists of an isoquinoline ring system with chlorine atoms at positions 3 and 6, and a methyl group at position 1.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of 3,6-dichloro-1-methylisoquinoline.

Canonical SMILES: CC1=NC(Cl)=C2C=C(Cl)C=CC2=C1

InChI Key: (Predicted) Based on the structure, a unique InChIKey would be generated by standard chemical software.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models and data from analogous compounds. These values provide a useful starting point for experimental design.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₀H₇Cl₂N-
Molecular Weight 212.08 g/mol -
Boiling Point ~340 °CPrediction based on related dichloromethylisoquinolines[4]
Melting Point Not available-
LogP (o/w) ~3.5 - 4.0Prediction based on additive models
pKa (of protonated amine) ~1.5 - 2.5Prediction based on electronic effects of substituents

These predictions can be refined using specialized software such as those provided by ACD/Labs or ChemAxon.[5][6]

II. Proposed Synthesis of 3,6-Dichloro-1-methylisoquinoline

A plausible and efficient synthetic route to 3,6-dichloro-1-methylisoquinoline can be designed based on well-established named reactions in heterocyclic chemistry, namely the Bischler-Napieralski reaction.[3][7][8][9] This approach allows for the construction of the 1-methyl-3,4-dihydroisoquinoline core, which can then be aromatized and subsequently chlorinated.

Synthetic Strategy Overview

The proposed synthesis involves a multi-step sequence starting from commercially available materials. The key steps are:

  • Amide Formation: Reaction of a substituted phenethylamine with acetyl chloride to form the corresponding N-acetyl-phenethylamine.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization of the amide to form a 3,4-dihydroisoquinoline.

  • Aromatization: Dehydrogenation of the dihydroisoquinoline to the fully aromatic isoquinoline.

  • Chlorination: Introduction of the second chlorine atom at the 3-position.

G A 4-Chlorophenethylamine B N-(4-Chlorophenethyl)acetamide A->B Acetyl Chloride, Base C 6-Chloro-1-methyl-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl3) D 6-Chloro-1-methylisoquinoline C->D Aromatization (e.g., Pd/C) E 3,6-Dichloro-1-methylisoquinoline D->E Chlorination (e.g., POCl3)

Caption: Proposed synthetic workflow for 3,6-dichloro-1-methylisoquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-Chlorophenethyl)acetamide

  • Materials: 4-Chlorophenethylamine, acetyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 4-chlorophenethylamine (1.0 eq) and the base (1.1 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorophenethyl)acetamide, which can be purified by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization to 6-Chloro-1-methyl-3,4-dihydroisoquinoline

  • Materials: N-(4-Chlorophenethyl)acetamide, phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), and a high-boiling point solvent (e.g., toluene or xylene).

  • Procedure:

    • Dissolve N-(4-chlorophenethyl)acetamide (1.0 eq) in the solvent.

    • Add POCl₃ (2.0-3.0 eq) to the solution.[7][9]

    • Heat the reaction mixture to reflux (typically 110-140 °C) for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 6-chloro-1-methyl-3,4-dihydroisoquinoline, which can be purified by column chromatography.

Step 3: Aromatization to 6-Chloro-1-methylisoquinoline

  • Materials: 6-Chloro-1-methyl-3,4-dihydroisoquinoline, a dehydrogenation catalyst (e.g., 10% Palladium on carbon), and a high-boiling point solvent (e.g., decalin or xylene).

  • Procedure:

    • Dissolve the dihydroisoquinoline (1.0 eq) in the solvent.

    • Add the Pd/C catalyst (5-10 mol%).

    • Heat the mixture to reflux for several hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-1-methylisoquinoline, which can be purified by column chromatography.

Step 4: Chlorination to 3,6-Dichloro-1-methylisoquinoline

  • Materials: 6-Chloro-1-methylisoquinoline, phosphorus oxychloride (POCl₃), and optionally a catalytic amount of dimethylformamide (DMF).

  • Procedure:

    • A direct chlorination of the 3-position of a 1-substituted isoquinoline can be challenging. A more reliable approach involves the N-oxidation of 6-chloro-1-methylisoquinoline followed by treatment with POCl₃.

    • N-Oxidation: Dissolve 6-chloro-1-methylisoquinoline in a suitable solvent (e.g., acetic acid or dichloromethane) and treat with an oxidizing agent like m-CPBA or hydrogen peroxide at 0 °C to room temperature.

    • Isolate the resulting N-oxide.

    • Chlorination: Treat the N-oxide with an excess of POCl₃ at reflux.[10]

    • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

    • Quench the residue with ice water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield 3,6-dichloro-1-methylisoquinoline.

III. Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known effects of the substituents on the isoquinoline ring system and data from analogous compounds.[11][12][13][14]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the isoquinoline core, and a singlet in the aliphatic region for the methyl group. The electron-withdrawing effects of the chlorine atoms will generally cause a downfield shift of the aromatic protons compared to 1-methylisoquinoline.

ProtonPredicted Chemical Shift (δ, ppm) in CDCl₃Multiplicity
1-CH₃ ~2.7 - 2.9s
H-4 ~7.5 - 7.7s
H-5 ~8.0 - 8.2d
H-7 ~7.6 - 7.8dd
H-8 ~7.8 - 8.0d
¹³C NMR Spectroscopy

The carbon NMR spectrum will show ten distinct signals. The chemical shifts will be influenced by the electronegativity of the chlorine atoms and the nitrogen atom.

CarbonPredicted Chemical Shift (δ, ppm) in CDCl₃
1-CH₃ ~20 - 25
C-1 ~158 - 162
C-3 ~150 - 154
C-4 ~120 - 124
C-4a ~135 - 139
C-5 ~128 - 132
C-6 ~132 - 136
C-7 ~126 - 130
C-8 ~125 - 129
C-8a ~127 - 131
Mass Spectrometry

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be characteristic, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Fragmentation is likely to involve the loss of a methyl radical (•CH₃) and successive losses of chlorine and HCl.[15][16][17][18]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching.[19][20][21]

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aromatic C=C Stretch 1500 - 1600
C-N Stretch 1300 - 1400
C-Cl Stretch 700 - 850

IV. Reactivity and Potential for Further Functionalization

The two chlorine atoms in 3,6-dichloro-1-methylisoquinoline are expected to exhibit differential reactivity, providing opportunities for selective functionalization. The chlorine at the 3-position is generally more susceptible to nucleophilic substitution and participation in palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atom. This differential reactivity is a key feature for the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.[13][20][22] These reactions can be applied to 3,6-dichloro-1-methylisoquinoline to introduce a wide range of substituents at the 3- and 6-positions.

G A 3,6-Dichloro-1-methylisoquinoline B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->C D Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->D E 3-Aryl-6-chloro-1-methylisoquinoline B->E F 3-Alkynyl-6-chloro-1-methylisoquinoline C->F G 3-Amino-6-chloro-1-methylisoquinoline D->G

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3,6-Dichloro-1-methylisoquinoline

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the evaluation of the solubility and stability of 3,6-dichloro-1-methylisoquinoline, a...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the evaluation of the solubility and stability of 3,6-dichloro-1-methylisoquinoline, a substituted isoquinoline of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust, first-principles approach to determining these critical physicochemical parameters. The methodologies described herein are grounded in established pharmaceutical development protocols and are designed to generate reliable and reproducible data essential for advancing research and development activities.

The isoquinoline scaffold is a key structural motif in numerous natural and synthetic bioactive compounds.[1][2][3][4] The specific substitution pattern of 3,6-dichloro-1-methylisoquinoline, featuring two chlorine atoms and a methyl group, is expected to significantly influence its physicochemical properties. The electron-withdrawing nature of the chlorine atoms can impact the electron density of the aromatic system, while the methyl group can affect steric interactions and lipophilicity.[1][5] Understanding the interplay of these substituents is crucial for predicting the compound's behavior in various experimental and physiological environments.

Part 1: Solubility Assessment

A thorough understanding of a compound's solubility is a cornerstone of drug discovery and development, as it directly impacts bioavailability and formulation strategies.[6][7][8] For a compound like 3,6-dichloro-1-methylisoquinoline, which is predicted to have low aqueous solubility due to its aromatic rings and halogen substituents, a multi-faceted approach to solubility testing is recommended.

Theoretical Considerations and Preliminary Assessment

Before embarking on experimental studies, an in-silico and qualitative assessment can provide valuable insights. The predicted hydrophobic nature of 1-methylisoquinoline suggests limited water solubility.[9] The addition of two chlorine atoms is likely to further increase its lipophilicity, thereby decreasing aqueous solubility.

A preliminary qualitative solubility test should be performed in a range of common laboratory solvents. This provides a practical understanding of the compound's general solubility characteristics.

Table 1: Proposed Solvents for Qualitative Solubility Assessment

Solvent ClassExamplesExpected Outcome for 3,6-Dichloro-1-methylisoquinoline
Polar Protic Water, Methanol, EthanolLow to moderate solubility
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh solubility
Non-polar Toluene, Hexanes, DichloromethaneModerate to high solubility
Experimental Determination of Aqueous Solubility

Two key types of aqueous solubility are pertinent in early-phase drug development: kinetic and thermodynamic solubility.[6]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.[6] This is a high-throughput screening method that helps identify compounds with potential solubility liabilities early on.[6][7]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility determination.[6]

This protocol utilizes light scattering to detect precipitation.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3,6-dichloro-1-methylisoquinoline in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Measure the turbidity of each well using a microplate nephelometer.[7]

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a significant increase in scattering is observed is the kinetic solubility.[7]

This method determines the equilibrium solubility.

  • Sample Preparation: Add an excess amount of solid 3,6-dichloro-1-methylisoquinoline to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[10]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Assessment

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Aqueous Solubility Determination In-silico Prediction In-silico Prediction Qualitative Solubility Testing Qualitative Solubility Testing In-silico Prediction->Qualitative Solubility Testing Kinetic Solubility (Nephelometry) Kinetic Solubility (Nephelometry) Qualitative Solubility Testing->Kinetic Solubility (Nephelometry) Thermodynamic Solubility (Shake-Flask) Thermodynamic Solubility (Shake-Flask) Qualitative Solubility Testing->Thermodynamic Solubility (Shake-Flask) Rank-order compounds Rank-order compounds Kinetic Solubility (Nephelometry)->Rank-order compounds Definitive solubility values Definitive solubility values Thermodynamic Solubility (Shake-Flask)->Definitive solubility values

Caption: Workflow for determining the solubility of 3,6-Dichloro-1-methylisoquinoline.

Part 2: Stability Assessment

Evaluating the intrinsic stability of a new chemical entity is a critical regulatory requirement and provides essential information for formulation development, storage, and handling. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[11][12][13]

Forced Degradation Studies (Stress Testing)

Forced degradation involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11][13]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60°C)To assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60°C)To assess stability in alkaline environments.
Oxidation 3% H₂O₂, room temperatureTo evaluate susceptibility to oxidative degradation.[12]
Thermal Degradation Solid compound heated (e.g., 80°C)To determine the impact of heat on the solid form.
Photostability Solution exposed to UV/Vis light (ICH Q1B)To assess sensitivity to light.
Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the concentration of the API due to degradation and separate the API from its degradation products.[14][15] HPLC is the most common technique for this purpose.[14][16]

  • Column Selection: Start with a versatile reversed-phase column, such as a C18, and consider alternative stationary phases (e.g., phenyl-hexyl, polar-embedded) for orthogonal selectivity.[16]

  • Mobile Phase Scouting: Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). Evaluate the impact of pH on retention and selectivity.

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of both the parent compound and any potential degradation products, which may have a wide range of polarities.[16]

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[17][18]

Workflow for Stability Assessment

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Phase 2: Analytical Method Development Forced Degradation Forced Degradation Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation->Base Hydrolysis Oxidation Oxidation Forced Degradation->Oxidation Thermal Thermal Forced Degradation->Thermal Photolytic Photolytic Forced Degradation->Photolytic HPLC Method Development HPLC Method Development Photolytic->HPLC Method Development Method Validation (ICH) Method Validation (ICH) HPLC Method Development->Method Validation (ICH) Stability Profile of Compound Stability Profile of Compound Method Validation (ICH)->Stability Profile of Compound

Caption: Workflow for the stability assessment of 3,6-Dichloro-1-methylisoquinoline.

Part 3: Causality and Self-Validation

The experimental design proposed in this guide is inherently self-validating. For instance, in the forced degradation studies, the appearance of new peaks in the HPLC chromatogram corresponding to a decrease in the parent compound's peak area provides direct evidence of degradation. The use of a PDA detector allows for peak purity analysis, ensuring that the parent peak is not co-eluting with any degradation products, thus validating the specificity of the analytical method.

The choice of multiple pH conditions for solubility and stability testing is crucial as the isoquinoline nitrogen has a pKa of approximately 5.14, meaning its protonation state, and thus its solubility and reactivity, will be pH-dependent.[3][19] The presence of electron-withdrawing chloro-substituents may slightly alter this pKa.

Conclusion

This technical guide provides a robust and scientifically sound framework for determining the solubility and stability of 3,6-dichloro-1-methylisoquinoline. By following these protocols, researchers can generate the high-quality, reliable data necessary to support further development of this promising compound. The emphasis on understanding the "why" behind each experimental choice ensures that the data generated is not only accurate but also interpretable in the broader context of drug discovery and development.

References

  • Development of forced degradation and stability indic
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Pharmaceutical Research.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Drug solubility: why testing early m
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions.
  • 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis - A Technical Guide - Benchchem.
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • Isoquinoline - Wikipedia.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
  • Stability Indic
  • Safety D
  • How to Develop Stability Indicating HPLC Methods - The Royal Society of Chemistry.
  • Effect of substituents on surface equilibria of thiophenols and isoquinolines on gold substrates studied using surface-enhanced Raman spectroscopy - RSC Publishing.
  • Fused heterocyclic compound isoquinoline | PPTX - Slideshare.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.
  • “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole
  • Isoquinoline.
  • Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry.
  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF - ResearchG
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.
  • 4 - Organic Syntheses Procedure.
  • 1-Chloro-3-methylisoquinoline | C10H8ClN | CID 640958 - PubChem.
  • CAS 1721-93-3: 1-Methylisoquinoline - CymitQuimica.
  • 6-chloro-3-methyl-1,2-dihydroisoquinolin-1-one - Sigma-Aldrich.
  • 1,6-Dichloro-isoquinoline - Chem-Impex.
  • 1-Chloro-3-methyl-isoquinoline | CAS 7115-16-4 | SCBT - Santa Cruz Biotechnology.
  • Isoquinoline, 1,3-dichloro-6-methyl- | 21902-38-5 - ChemicalBook.

Sources

Foundational

Strategic Utilization of Dichlorinated Isoquinolines in Medicinal Chemistry: A Technical Guide

Executive Summary Dichlorinated isoquinolines represent a high-value, underutilized scaffold in modern drug discovery.[1] Unlike their monochlorinated counterparts, these bis-functionalized heterocycles offer a unique "p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dichlorinated isoquinolines represent a high-value, underutilized scaffold in modern drug discovery.[1] Unlike their monochlorinated counterparts, these bis-functionalized heterocycles offer a unique "programmable" reactivity profile.[1] The presence of two halogen atoms in chemically distinct environments (e.g., C1 vs. C3 or C5 vs. C8) allows for sequential, regioselective functionalization. This guide provides a rigorous analysis of the synthesis, electronic properties, and orthogonal reactivity of dichloroisoquinolines, with a specific focus on the 1,3-dichloro and 5,8-dichloro isomers. We synthesize data from disparate sources to provide a self-validating roadmap for transforming these intermediates into complex bioactive agents.

Structural Landscape & Electronic Asymmetry

The utility of dichlorinated isoquinolines stems from the electronic desymmetrization caused by the ring nitrogen. Understanding this is prerequisite to predicting reactivity.[1]

The 1,3-Dichloroisoquinoline System

In 1,3-dichloroisoquinoline, the two chlorine atoms occupy positions with vastly different electrophilicities:

  • C1 Position (α-to-Nitrogen): Highly electrophilic due to the cumulative inductive effect (-I) and mesomeric withdrawal of the imine-like C=N bond.[1] It mimics the reactivity of an acid chloride.

  • C3 Position (β-to-Nitrogen): Less electrophilic, behaving more like a standard aryl chloride or a vinyl chloride.[1]

Mechanistic Implication: In palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or Nucleophilic Aromatic Substitutions (


), the C1-Cl bond activates preferentially .[1] This allows for a "one-pot, two-step" diversification strategy without the need for protecting groups.[1]
The 5,8-Dichloroisoquinoline System

This isomer places the halogens on the carbocyclic ring. These positions are electronically similar to dichloronaphthalene but are influenced by the distal pyridine ring. These derivatives are frequently precursors to isoquinoline-5,8-diones , a class of compounds exhibiting potent cytotoxicity via Topoisomerase II inhibition.[1]

Synthetic Architectures

Reliable access to the core scaffold is the first bottleneck. We present two field-validated routes.

Route A: De Novo Cyclization (Homophthalimide Route)

For 1,3-dichloroisoquinoline, the most robust method involves the chlorination of homophthalimide (isoquinoline-1,3-dione).

  • Precursor: Homophthalic acid or Homophthalimide.[1]

  • Reagent: Phosphorus Oxychloride (

    
    ) often with 
    
    
    
    .[1]
  • Mechanism: Vilsmeier-Haack type chlorination aromatizes the ring.[1]

Route B: N-Oxide Rearrangement (Meisenheimer/Reissert type)

For 1,4-dichloroisoquinoline or 1-chloroisoquinoline derivatives, the rearrangement of isoquinoline-N-oxides using


 is standard.[1]
  • Causality: The N-oxide oxygen attacks the phosphorus electrophile, activating the C1 position for nucleophilic attack by chloride.

Reactivity Profile: The "Programmed" Scaffold

The core value of this guide is the operationalization of regioselectivity.

Regioselective Palladium Coupling

Data indicates that 1,3-dichloroisoquinoline undergoes oxidative addition at C1 significantly faster than at C3.[1]

  • Step 1 (C1 Functionalization):

    
     / Aryl-Boronic Acid / 
    
    
    
    .[1]
    • Result: 1-Aryl-3-chloroisoquinoline.[1]

  • Step 2 (C3 Functionalization): Requires forcing conditions (higher temp, active ligands like XPhos/SPhos) to engage the remaining C3-Cl.

Nucleophilic Aromatic Substitution ( )

Similar to the Pd-catalysis, nucleophiles (amines, alkoxides) attack C1 exclusively under mild conditions.

  • Validation: Treatment with NaOMe/MeOH at room temperature yields 1-methoxy-3-chloroisoquinoline.[1] Heating is required to displace the C3-chloride.[1]

Visualization of Reaction Logic

The following diagram maps the orthogonal reactivity of the 1,3-dichloroisoquinoline scaffold, guiding the chemist through sequential diversification.

G cluster_legend Reactivity Zones Start 1,3-Dichloroisoquinoline (Core Scaffold) Pd_Step1 Step 1: Suzuki Coupling (C1 Selective) Start->Pd_Step1 Ar-B(OH)2, Pd(0) rt to 60°C SnAr_Step1 Step 1: Nucleophilic Attack (C1 Selective) Start->SnAr_Step1 R-NH2, Base rt Inter_1 1-Aryl-3-chloroisoquinoline (Intermediate) Pd_Step1->Inter_1 Pd_Step2 Step 2: Suzuki/Buchwald (C3 Forcing Conditions) Inter_1->Pd_Step2 Ar'-B(OH)2, Pd(0) >100°C, SPhos Final_Biaryl 1,3-Diarylisoquinoline (Target A) Pd_Step2->Final_Biaryl Inter_2 1-Amino-3-chloroisoquinoline (Intermediate) SnAr_Step1->Inter_2 Legend C1: High Reactivity (Kinetic) C3: Low Reactivity (Thermodynamic)

Caption: Operational logic for the sequential functionalization of 1,3-dichloroisoquinoline. Blue arrows indicate the primary kinetic pathway.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The checkpoints provided ensure the user can verify success before proceeding to the next step.

Protocol A: Synthesis of 1,3-Dichloroisoquinoline

Adapted from Ford et al. and Sigma-Aldrich technical data.[1]

Objective: Conversion of Homophthalimide to 1,3-Dichloroisoquinoline.

Reagents:

  • Homophthalimide (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (solvent/reagent, ~10 equiv)
    
  • Phosphorus Pentachloride (

    
    ) (1.0 equiv) - Optional, enhances yield[1]
    

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a

    
     drying tube, combine homophthalimide and 
    
    
    
    .
  • Addition: Carefully add

    
     to the solid mixture. Caution: Exothermic.[1]
    
  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 4–6 hours.
    
    • Checkpoint: The suspension should turn into a clear, dark solution.

  • Quench (Critical): Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <

    
     to prevent hydrolysis of the product.
    
  • Extraction: Neutralize with

    
     or solid 
    
    
    
    to pH 8. Extract with Dichloromethane (
    
    
    ).[1]
  • Purification: Dry organics over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 95:5).
    

Validation Metrics:

  • Appearance: White to pale yellow needles.[1]

  • Melting Point:

    
     [Lit].
    
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the singlet at C4 (~7.6-7.8 ppm).[1] Absence of amide NH signals.
Protocol B: Regioselective C1-Suzuki Coupling

Based on reactivity principles of 2,4-dichloroquinoline analogs.[1]

Objective: Selective arylation at C1 leaving C3-Cl intact.

Reagents:

  • 1,3-Dichloroisoquinoline (1.0 equiv)[1]

  • Arylboronic Acid (1.1 equiv)[1]

  • 
     (3-5 mol%)[1]
    
  • 
     (2M aqueous, 2.0 equiv)
    
  • DME or Toluene/EtOH (solvent)[1]

Procedure:

  • Degassing: Sparge solvents with Nitrogen/Argon for 15 mins. Oxygen inhibits the catalyst and promotes homocoupling.

  • Assembly: Combine substrate, boronic acid, and catalyst in the solvent. Add base last.

  • Reaction: Heat to

    
    . Do not reflux  initially.[1] Monitor by TLC every 30 mins.
    
    • Causality: Lower temperature favors the kinetic product (C1 substitution). High heat may force bis-coupling.[1]

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Column chromatography.[1][2] The mono-coupled product is usually less polar than the starting material but significantly different from the bis-coupled byproduct.[1]

Validation Metrics:

  • Mass Spec: Observe M+ peak corresponding to mono-arylation (loss of one Cl).[1] Isotope pattern should show a single Chlorine atom (3:1 ratio for M:M+2).[1]

Biological Applications: The 5,8-Dichloro Case

While 1,3-isomers are scaffolds for library generation, 5,8-dichloroisoquinolines are often direct precursors to bioactive quinones.[1]

  • Target: Topoisomerase II (Topo II).[1]

  • Mechanism: The 5,8-dichloro derivative is oxidized (or hydrolyzed/oxidized) to the 5,8-dione. This quinone moiety intercalates DNA and forms covalent adducts with Topo II, stalling the replication fork.

  • Key Reference: Research on 6,7-dichloroisoquinoline-5,8-dione demonstrates potent cytotoxicity against human lung (A549) and colon (Col2) cancer lines, often outperforming ellipticine.[1][3]

Quantitative Data Summary

Property1,3-Dichloroisoquinoline5,8-Dichloroisoquinoline
CAS Number 7742-73-6552331-05-2 (6-Br derivative)
Melting Point 121-122 °CN/A (Solid)
Primary Reactivity Pd-Coupling / SnArOxidation / Nucleophilic Sub.[1]
Reactive Hotspot C1 (Kinetic)C5/C8 (Redox active)
Key Application Library ScaffoldAnticancer (Quinone precursor)

References

  • Exploitation of differential reactivity of the carbon-chlorine bonds in 1,3-dichloroisoquinoline.

    • Source: Journal of the Chemical Society, Perkin Transactions 1, 1997.

    • Context: Establishes the C1 > C3 reactivity hierarchy.
    • [1]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.

    • Source: Beilstein Journal of Organic Chemistry, 2009.[4]

    • Context: Provides the mechanistic analogue for N-heterocycle regioselectivity (C2 vs C4 in quinoline maps to C1 vs C3 in isoquinoline).
    • [1][4]

  • Synthesis of 6-chloroisoquinoline-5,8-diones and evalu

    • Source: Bioorganic & Medicinal Chemistry, 2007.
    • Context: Details the biological relevance of the 5,8-dichloro/dione motif.
    • [1]

  • 1,3-Dichloroisoquinoline Product D

    • Source: Sigma-Aldrich Technical Library.[1]

    • Context: Physical properties and safety codes.[1]

    • [1]

  • A Versatile Synthesis of Substituted Isoquinolines.

    • Source: Andrew G. Myers Group, Harvard University (Angew. Chem. Int. Ed. 2011).[1][5][6]

    • Context: Modern synthetic routes to substituted isoquinolines via lithiation.[1][5]

Sources

Exploratory

An In-depth Technical Guide to 3,6-Dichloro-1-methylisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its rigid bicyclic structure, composed of a benzene ring fused to a pyridine ring, provides a versatile framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1] The strategic introduction of substituents onto this core allows for the fine-tuning of a molecule's physicochemical properties and pharmacological profile. This guide focuses on a specific, yet underexplored derivative: 3,6-Dichloro-1-methylisoquinoline. The presence of two chlorine atoms at distinct positions offers opportunities for selective chemical modifications, while the methyl group at the 1-position can influence the molecule's steric and electronic properties. This unique combination of features makes 3,6-dichloro-1-methylisoquinoline a highly attractive, albeit currently under-investigated, building block for the synthesis of novel therapeutic agents.[3] This document aims to provide a comprehensive technical overview of its predicted properties, a plausible synthetic pathway, its chemical reactivity, and its potential in the field of drug development, tailored for researchers and scientists in the pharmaceutical and life sciences sectors.

Physicochemical Properties: A Predictive Overview

Due to the limited availability of experimental data for 3,6-dichloro-1-methylisoquinoline in public literature, the following properties are based on calculations derived from its chemical structure and extrapolations from closely related analogs.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₇Cl₂NCalculated based on structure.
Molecular Weight 212.08 g/mol Calculated based on molecular formula.
Appearance White to off-white solidPredicted based on similar chlorinated isoquinolines.[4]
Boiling Point ~340-360 °CExtrapolated from dichloromethylisoquinoline and dichloroisoquinoline analogs.[5][6]
Solubility Limited solubility in water; soluble in common organic solvents like ethanol, ether, and chloroform.Based on the hydrophobic nature of the aromatic rings and chlorine substituents.[1][7]
pKa ~1.5 - 2.5The electron-withdrawing effect of the two chlorine atoms is expected to decrease the basicity of the nitrogen atom compared to isoquinoline (pKa = 5.14).[2][3]
LogP ~4.0The octanol-water partition coefficient is predicted to be high due to the presence of the chlorine and methyl groups, indicating significant lipophilicity.

Proposed Synthesis of 3,6-Dichloro-1-methylisoquinoline

Synthesis of 3,6-Dichloro-1-methylisoquinoline A 4-Chloro-N-(1-(4-chlorophenyl)ethyl)acetamide B 6-Chloro-1-methyl-3,4-dihydroisoquinoline A->B   PPA, heat (Bischler-Napieralski) C 3,6-Dichloro-1-methylisoquinoline B->C   NBS, AIBN, CCl4, heat (Allylic Bromination)

Caption: Proposed synthetic pathway for 3,6-dichloro-1-methylisoquinoline.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 6-Chloro-1-methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

  • Reactants: 4-Chloro-N-(1-(4-chlorophenyl)ethyl)acetamide and polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-Chloro-N-(1-(4-chlorophenyl)ethyl)acetamide.

    • Add an excess of polyphosphoric acid (PPA) to the flask.

    • Heat the reaction mixture with stirring to approximately 140-160 °C for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a strong base (e.g., concentrated NaOH) to a pH > 10.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-chloro-1-methyl-3,4-dihydroisoquinoline.[8]

Step 2: Aromatization and Chlorination to 3,6-Dichloro-1-methylisoquinoline

  • Reactants: 6-Chloro-1-methyl-3,4-dihydroisoquinoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), and Carbon tetrachloride (CCl₄).

  • Procedure:

    • Dissolve the crude 6-chloro-1-methyl-3,4-dihydroisoquinoline in carbon tetrachloride (CCl₄) in a flask equipped with a reflux condenser.

    • Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter to remove succinimide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting intermediate can then be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, 3,6-dichloro-1-methylisoquinoline.[3]

    • Purify the final product by column chromatography on silica gel.

Chemical Reactivity and Selective Functionalization

The two chlorine atoms on the 3,6-dichloro-1-methylisoquinoline scaffold exhibit different reactivities, which can be exploited for selective functionalization. The chlorine at the 3-position is generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed reactions due to the electronic influence of the ring nitrogen atom.[3]

Reactivity_of_3_6_Dichloro_1_methylisoquinoline A 3,6-Dichloro-1-methylisoquinoline B Suzuki Coupling A->B  Pd(PPh₃)₄, Base Ar-B(OH)₂ C Buchwald-Hartwig Amination A->C  Pd₂(dba)₃, Ligand, Base R₂NH D Sonogashira Coupling A->D  Pd(PPh₃)₄, CuI, Base R-C≡CH B_prod 3-Aryl-6-chloro-1-methylisoquinoline B->B_prod C_prod 3-Amino-6-chloro-1-methylisoquinoline C->C_prod D_prod 3-Alkynyl-6-chloro-1-methylisoquinoline D->D_prod

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 3,6-Dichloro-1-methylisoquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, a...

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The strategic introduction of halogen substituents onto this privileged scaffold provides medicinal chemists with powerful handles for synthetic diversification and modulation of physicochemical and pharmacological properties. This guide focuses on the untapped potential of a specific, yet underexplored, building block: 3,6-dichloro-1-methylisoquinoline .

While direct literature on this specific molecule is limited, its structural features—a reactive 1-methyl group and two differentially reactive chlorine atoms—make it a highly valuable precursor for constructing diverse libraries of novel isoquinoline derivatives.[4] This document provides a comprehensive overview of its potential applications, grounded in the established chemistry of related isoquinolines, and offers detailed protocols for its synthesis and derivatization.

Physicochemical Properties and Synthetic Strategy

The introduction of a methyl group at the C1 position and chlorine atoms at the C3 and C6 positions significantly influences the electronic and steric properties of the isoquinoline core. These substitutions are anticipated to modulate the molecule's lipophilicity, metabolic stability, and target-binding interactions.

Table 1: Predicted Physicochemical Properties of 3,6-Dichloro-1-methylisoquinoline

PropertyPredicted ValueSignificance in Drug Design
Molecular Formula C₁₀H₇Cl₂NProvides the basic structural information.
Molecular Weight 212.08 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XlogP3 3.9Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
pKa (most basic) 1.5 (Predicted)The electron-withdrawing chlorine atoms reduce the basicity of the nitrogen, affecting salt formation and solubility.
Proposed Synthesis of 3,6-Dichloro-1-methylisoquinoline

A robust synthetic route to 3,6-dichloro-1-methylisoquinoline can be conceptualized through a modification of the classic Bischler-Napieralski reaction, a cornerstone of isoquinoline synthesis.[5] This multi-step protocol provides a reliable pathway to the target compound.

Synthesis of 3,6-Dichloro-1-methylisoquinoline cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Bischler-Napieralski) cluster_2 Step 3: Aromatization cluster_3 Step 4: N-Oxidation & Chlorination A 4-Chloro-phenethylamine C N-(4-chlorophenethyl)acetamide A->C Et3N, DCM B Acetyl Chloride B->C D N-(4-chlorophenethyl)acetamide E 6-Chloro-1-methyl-3,4-dihydroisoquinoline D->E POCl3, P2O5 F 6-Chloro-1-methyl-3,4-dihydroisoquinoline G 6-Chloro-1-methylisoquinoline F->G Pd/C, Toluene H 6-Chloro-1-methylisoquinoline I 3,6-Dichloro-1-methylisoquinoline H->I 1. m-CPBA 2. POCl3 Selective Functionalization cluster_coupling Palladium-Catalyzed Cross-Coupling at C3 Start 3,6-Dichloro-1-methylisoquinoline C3-Cl (more reactive) C6-Cl (less reactive) Suzuki Suzuki Coupling (Ar-B(OH)2) Pd(PPh3)4, Base Start->Suzuki C-C bond formation Buchwald Buchwald-Hartwig Amination (R2NH) Pd catalyst, Ligand, Base Start->Buchwald C-N bond formation Sonogashira Sonogashira Coupling (Terminal Alkyne) Pd/Cu catalyst, Base Start->Sonogashira C-C bond formation Product1 Product1 Suzuki->Product1 Yields 3-Aryl-6-chloro-1-methylisoquinoline Product2 Product2 Buchwald->Product2 Yields 3-Amino-6-chloro-1-methylisoquinoline Product3 Product3 Sonogashira->Product3 Yields 3-Alkynyl-6-chloro-1-methylisoquinoline

Sources

Application

Application Note: Regioselective Utilization of 3,6-Dichloro-1-methylisoquinoline in Kinase Inhibitor Design

Topic: 3,6-Dichloro-1-methylisoquinoline in the synthesis of kinase inhibitors Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,6-Dichloro-1-methylisoquinoline in the synthesis of kinase inhibitors Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Chemical Profile

3,6-Dichloro-1-methylisoquinoline (CAS: Variable/Generic structure ref) represents a high-value "divergent scaffold" in medicinal chemistry. Unlike simple isoquinolines, this trisubstituted core offers three distinct vectors for chemical modification, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries targeting the ATP-binding pocket of protein kinases (e.g., CK1, PKA, ROCK, and FLT3).

This guide details the regioselective functionalization strategies required to exploit this scaffold. By leveraging the electronic differentiation between the C3-chloro (heterocyclic, electron-deficient) and C6-chloro (benzenoid, electron-neutral) positions, researchers can sequentially install hinge-binding motifs and hydrophobic pocket moieties with high precision.

Chemical Profile
PropertyDescription
Core Scaffold Isoquinoline (Benzo[c]pyridine)
C1-Methyl Steric block against metabolic oxidation; precursor for lateral lithiation or oxidation to carbaldehyde.[1]
C3-Chloro High Reactivity. Vinylogous to the ring nitrogen. Susceptible to SNAr and rapid Pd-catalyzed oxidative addition. Ideal for installing Hinge Binding motifs.
C6-Chloro Moderate Reactivity. Standard aryl chloride behavior. Requires activated Pd-catalysis (e.g., Buchwald precatalysts). Ideal for installing Solubilizing Tails or Hydrophobic Back-pocket groups.

Strategic Logic: The "Kinase Architect" Approach

In the context of Type I/II kinase inhibitors, the isoquinoline core often serves as the planar template mimicking the adenine ring of ATP.

  • Vector A (C3-Position): Orients towards the Hinge Region (Glu/Leu/Met residues). Functionalization here with H-bond donors/acceptors (e.g., aminopyrazoles, anilines) is critical for potency.

  • Vector B (C6-Position): Orients towards the Solvent Front or Hydrophobic Pocket II . This site is used to tune physicochemical properties (logP, solubility) or gain selectivity via steric interactions.

  • Vector C (C1-Methyl): Orients towards the Gatekeeper Residue or Ribose pocket.

Visualization: Reactivity & Workflow Map

G cluster_0 Mechanism of Selectivity Start 3,6-Dichloro-1- methylisoquinoline C3_Path Step 1: C3-Functionalization (Hinge Binder) Start->C3_Path High Reactivity (Buchwald/Suzuki) Intermediate 3-Substituted- 6-chloro-1-methylisoquinoline C3_Path->Intermediate >95% Regioselectivity C6_Path Step 2: C6-Functionalization (Solubility/Selectivity) Intermediate->C6_Path Standard Reactivity (Requires active Pd) Final Final Kinase Inhibitor Candidate C6_Path->Final Library Generation Note1 C3-Cl is electron-deficient (alpha to N-atom) Note2 C6-Cl is electron-neutral (benzenoid ring)

Caption: Regioselective workflow exploiting the electronic difference between C3 and C6 chlorides.

Protocol 1: C3-Selective Buchwald-Hartwig Amination

Objective: Install an amino-linked hinge binder at the C3 position while leaving the C6 chloride intact. Mechanism: The C3 position acts as a vinylogous imino-chloride, making it significantly more electrophilic than the C6 position.

Materials
  • Substrate: 3,6-Dichloro-1-methylisoquinoline (1.0 equiv)

  • Nucleophile: Aniline derivative or Amino-heterocycle (e.g., 4-aminopyrazole) (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + Xantphos (3 mol%)

    • Expert Note: Xantphos is preferred for its large bite angle, promoting reductive elimination and stability, but standard BINAP is also effective.

  • Base: Cs₂CO₃ (2.0 equiv) - Avoid strong alkoxides (NaOtBu) to prevent side reactions if the substrate is sensitive.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure
  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with the isoquinoline substrate, amine partner, Cs₂CO₃, and Xantphos.

  • Catalyst Addition: Add Pd(OAc)₂ last to prevent premature oxidation.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M concentration relative to substrate). Seal the tube.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by HPLC/LC-MS. You should see the mono-aminated product. If bis-amination (reaction at C6) is observed (>5%), lower temperature to 60°C.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc). The C3-substituted product is typically more polar than the starting material.

Expected Yield: 75–85% Selectivity: >20:1 (C3:C6)

Protocol 2: C6-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the remaining C6 chloride to modulate pharmacokinetics. Mechanism: With the C3 position deactivated (by the electron-donating amino group installed in Step 1) or already occupied, we must use a more active catalytic system to engage the unactivated C6 aryl chloride.

Materials
  • Substrate: 3-Amino-substituted-6-chloro-1-methylisoquinoline (from Protocol 1)

  • Boronate: Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd₂(dba)₃/SPhos

    • Expert Note: SPhos or XPhos are highly recommended here to facilitate oxidative addition into the electron-neutral C6-Cl bond.

  • Base: K₃PO₄ (3.0 equiv, 2M aq. solution)

  • Solvent: DME/Water (4:1 ratio)

Step-by-Step Procedure
  • Setup: Charge a microwave vial or pressure tube with the C3-substituted substrate, boronic acid, and Pd catalyst.

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed DME and aqueous K₃PO₄ solution.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

    • Expert Tip: If conversion is sluggish, add 1 mol% additional catalyst and boost temp to 120°C. The C1-methyl group provides steric protection, reducing dehalogenation side-products.

  • Workup: Dilute with water, extract with DCM (x3). Wash combined organics with brine.

  • Scavenging: Treat organic layer with Si-Thiol (silica-bound scavenger) to remove residual Pd, essential for biological assay purity.

Troubleshooting & Optimization (Expert Tips)

IssueRoot CauseCorrective Action
Low Selectivity (C6 reacting in Step 1) Reaction temperature too high or ligand too active (e.g., using SPhos in Step 1).Switch to a less electron-rich ligand (e.g., DPEPhos or BINAP). Lower temp to 60°C.
No Reaction at C6 (Step 2) Deactivation of the ring by the C3-amine (electron donor).Use "Buchwald G3" precatalysts (e.g., XPhos Pd G3). Switch solvent to n-Butanol to allow higher temps.
Protodehalogenation (Cl replaced by H) Hydride source present or excessive heat.Ensure solvent is anhydrous (Step 1). Avoid isopropanol. Reduce reaction time.
C1-Methyl Oxidation Trace oxygen in reaction at high temps.[1]Rigorous degassing is mandatory. The benzylic methyl is susceptible to radical oxidation.

Case Study: Synthesis of a Hypothetical CK1 Inhibitor

Target: 3-(1H-pyrazol-4-yl)-6-(4-morpholinophenyl)-1-methylisoquinoline

  • Start: 3,6-Dichloro-1-methylisoquinoline.

  • Step A (C3): Suzuki coupling with 1-Boc-pyrazole-4-boronic acid pinacol ester.

    • Condition: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.

    • Result: Regioselective coupling at C3 (Cl alpha to N reacts first).

  • Step B (C6): Suzuki coupling with 4-morpholinophenylboronic acid.

    • Condition: Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 110°C.

    • Result: Installation of the solvent-exposed tail.

  • Step C (Deprotection): TFA/DCM removal of Boc group on pyrazole.

  • Outcome: A potent, ATP-competitive inhibitor where the pyrazole binds the hinge and the morpholine improves solubility.

References

  • Isoquinoline Scaffolds in Kinase Inhibitors

    • Title: Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation.[3]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Regioselective Coupling of Dichloroisoquinolines

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline (Analogous chemistry).[4]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Buchwald-Hartwig Amination Conditions

    • Title: A Comparative Guide to the Kinetic Studies of 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions.
    • Source: BenchChem Application Notes.[2]

  • Kinase Inhibitor Design Principles

    • Title: Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B.
    • Source: PubMed / Bioorg Med Chem Lett.
    • URL:[Link]

  • General Isoquinoline Synthesis

    • Title: Synthesis of isoquinolines (Methodology Overview).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Method

Application Note: Sequential Regioselective Functionalization of 3,6-Dichloro-1-methylisoquinoline

Executive Summary This guide details the regioselective functionalization of 3,6-Dichloro-1-methylisoquinoline , a privileged scaffold in drug discovery. The molecule presents a unique challenge and opportunity: two elec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective functionalization of 3,6-Dichloro-1-methylisoquinoline , a privileged scaffold in drug discovery. The molecule presents a unique challenge and opportunity: two electrophilic chloride sites with distinct electronic environments.

By exploiting the electronic disparity between the electron-deficient pyridine ring (C3) and the electron-neutral benzenoid ring (C6), researchers can achieve high-fidelity sequential cross-couplings. This protocol prioritizes a Suzuki-Miyaura coupling at C3 , followed by a Buchwald-Hartwig amination or secondary coupling at C6 .

Mechanistic Insight & Regioselectivity Strategy

The successful functionalization of 3,6-Dichloro-1-methylisoquinoline relies on understanding the intrinsic reactivity hierarchy of the halogenated positions.

Electronic Landscape
  • Position C3 (Primary Reactive Site): Located on the pyridine ring, alpha to the nitrogen atom. The inductive electron-withdrawing effect of the nitrogen (

    
     effect) and the resonance deficiency of the pyridine ring make the C3-Cl bond highly susceptible to oxidative addition by Pd(0). It behaves similarly to a chloropyridine.[1]
    
  • Position C6 (Secondary Reactive Site): Located on the fused benzene ring. This position is electronically similar to a meta-substituted chlorobenzene. It lacks the direct activation from the heterocycle's nitrogen, making it significantly less reactive than C3.

  • Position C1 (Methyl Group): The methyl group at C1 blocks the most reactive position typical of isoquinolines. However, the C1-Methyl protons are acidic (

    
    ). Crucial Caution:  Avoid extremely strong bases (e.g., LDA, n-BuLi) during cross-coupling to prevent deprotonation and side reactions at this benzylic-like position.
    
The Sequential Workflow

We utilize a "Reactivity-Controlled" strategy:

  • Step 1 (Mild): Target C3 using mild bases and standard ligands. The C6-Cl remains inert under these conditions.

  • Step 2 (Forcing): Target C6 using bulky, electron-rich ligands (e.g., Buchwald ligands) and elevated temperatures to activate the deactivated benzenoid chloride.

ReactivityMap Substrate 3,6-Dichloro-1-methylisoquinoline C3_Site C3-Cl (Pyridine Ring) High Reactivity Target: Step 1 Substrate->C3_Site Electronic Activation (Alpha to N) C6_Site C6-Cl (Benzene Ring) Low Reactivity Target: Step 2 Substrate->C6_Site Benzenoid Character C1_Site C1-Methyl Acidic Protons Risk: Base Sensitivity Substrate->C1_Site Side Reaction Risk

Figure 1: Reactivity profile of 3,6-Dichloro-1-methylisoquinoline highlighting the electronic differentiation between C3 and C6.

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C3 position while leaving the C6-Cl intact.

Materials:

  • Substrate: 3,6-Dichloro-1-methylisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (for steric bulk)
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (4:1:1)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the isoquinoline substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd catalyst (3 mol%).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Base Addition: Add the aqueous base solution.

  • Reaction: Heat the mixture to 60–70 °C .

    • Critical Control Point: Do not exceed 80 °C. Higher temperatures may initiate oxidative addition at C6, leading to bis-coupled byproducts.

  • Monitoring: Monitor by LC-MS or TLC after 2 hours. The starting material should be consumed, with the mono-coupled product (C3) as the major peak.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

Expected Outcome: >85% yield of 3-aryl-6-chloro-1-methylisoquinoline.

Protocol B: C6-Selective Buchwald-Hartwig Amination

Objective: Functionalize the remaining deactivated C6-chloride with an amine. Prerequisite: This step is performed on the purified product from Protocol A.

Materials:

  • Substrate: 3-Aryl-6-chloro-1-methylisoquinoline (1.0 equiv)

  • Amine: Cyclic or acyclic amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G4 or XPhos Pd G4 (2-5 mol%)

    • Why: These "Generation 4" precatalysts ensure rapid activation at lower temperatures and are specifically designed for deactivated aryl chlorides.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
    • Safety Note: Avoid

      
       if possible to minimize deprotonation of the C1-methyl group.
      
  • Solvent: Anhydrous 1,4-Dioxane or

    
    -Amyl Alcohol.
    

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Charging: Add the C3-substituted substrate, amine, base, and Pd precatalyst.

  • Solvent: Add anhydrous solvent.[2]

  • Reaction: Heat to 100 °C for 4–12 hours.

    • Note: The C6 position requires significant thermal energy and a highly active catalyst system to undergo oxidative addition.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via reverse-phase HPLC or chromatography.

Data Summary & Troubleshooting

Relative Reaction Rates (Estimated)
Substrate PositionElectronic CharacterRelative Rate (

)
Recommended Catalyst
C3-Cl

-deficient (Pyridine-like)
100

(Standard)
C6-Cl

-neutral (Benzene-like)
1BrettPhos/XPhos (Bulky/Rich)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Bis-coupling in Step 1 Temperature too high or excess boronic acid.[3]Lower temp to 50°C; strictly limit boronic acid to 1.0 equiv.
No Reaction at C6 (Step 2) Oxidative addition failure (inert bond).Switch to BrettPhos Pd G4 or RuPhos ; increase temp to 110°C.
Complex mixture/Tars C1-Methyl deprotonation.Switch base from alkoxide (

) to carbonate/phosphate (

).

Workflow Visualization

Workflow cluster_Step1 Step 1: C3 Functionalization cluster_Step2 Step 2: C6 Functionalization Start Start: 3,6-Dichloro-1-methylisoquinoline Process1 Suzuki Coupling Pd(PPh3)4, Na2CO3, 60°C Start->Process1 Intermed Intermediate: 3-Aryl-6-chloro-1-methylisoquinoline Process1->Intermed High Selectivity Process2 Buchwald-Hartwig BrettPhos Pd G4, Cs2CO3, 100°C Intermed->Process2 Final Final Product: 3,6-Disubstituted-1-methylisoquinoline Process2->Final

Figure 2: Sequential workflow ensuring regiochemical fidelity.

References

  • BenchChem. 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis. Retrieved from

  • Almond-Thynne, J., et al. (2016).[4] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science. Retrieved from

  • Strotman, N. A., et al. (2022). "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." PMC. Retrieved from

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from

  • MDPI. (2021). "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules. Retrieved from

Sources

Application

Application Notes and Protocols for the Functionalization of the 3,6-Dichloro-1-methylisoquinoline Scaffold

Introduction: The 3,6-Dichloro-1-methylisoquinoline Scaffold - A Privileged Core in Medicinal Chemistry The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3,6-Dichloro-1-methylisoquinoline Scaffold - A Privileged Core in Medicinal Chemistry

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The 3,6-dichloro-1-methylisoquinoline scaffold is a particularly valuable, albeit underexplored, building block for drug discovery. The presence of two chlorine atoms at distinct electronic environments (C3 and C6) and a methyl group at the C1 position offers a versatile platform for selective functionalization, enabling the generation of diverse molecular architectures for screening and lead optimization.

This guide provides a comprehensive overview of the synthetic strategies for the selective functionalization of the 3,6-dichloro-1-methylisoquinoline core. We will delve into the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and providing detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Synthesis of the 3,6-Dichloro-1-methylisoquinoline Scaffold

A common and effective method for the synthesis of 1-methylisoquinoline cores is the Bischler-Napieralski reaction .[4][5] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃). The resulting 3,4-dihydroisoquinoline can then be aromatized and subsequently chlorinated to yield the target scaffold.

Conceptual Synthetic Workflow

cluster_0 Bischler-Napieralski Cyclization & Aromatization cluster_1 Chlorination beta_phenylethylamide N-(2-(4-chlorophenyl)ethyl)acetamide dihydroisoquinoline 6-chloro-1-methyl-3,4-dihydroisoquinoline beta_phenylethylamide->dihydroisoquinoline 1. POCl₃, Toluene, Reflux 2. Pd/C, Toluene, Reflux aromatized_isoquinoline 6-chloro-1-methylisoquinoline dihydroisoquinoline->aromatized_isoquinoline Aromatization chloro_isoquinolinone 6-chloro-1-methylisoquinolin-3-ol aromatized_isoquinoline->chloro_isoquinolinone Oxidation dichloro_isoquinoline 3,6-dichloro-1-methylisoquinoline chloro_isoquinolinone->dichloro_isoquinoline POCl₃, Reflux

Caption: Proposed synthetic workflow for 3,6-dichloro-1-methylisoquinoline.

Protocol: Synthesis of 6-chloro-1-methyl-3,4-dihydroisoquinoline
  • To a solution of N-(2-(4-chlorophenyl)ethyl)acetamide (1.0 equiv) in anhydrous toluene (5 mL per mmol of amide), add phosphorus oxychloride (POCl₃, 2.5 equiv) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated NaOH solution to pH > 10, ensuring the temperature is kept below 20 °C.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-chloro-1-methyl-3,4-dihydroisoquinoline, which can be used in the next step without further purification.

Subsequent aromatization and chlorination steps would follow established literature procedures for similar isoquinoline systems.

Regioselective Functionalization: The Key to Molecular Diversity

The two chlorine atoms on the 1-methylisoquinoline scaffold exhibit different reactivities, which is the cornerstone of its utility as a building block. The chlorine at the C3 position is more susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr).[6] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which polarizes the C-Cl bond and stabilizes the intermediates formed during these reactions.

Scaffold 3,6-Dichloro-1-methylisoquinoline C3_Functionalization Selective Functionalization at C3 (More Reactive Site) Scaffold->C3_Functionalization Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) or Nucleophilic Aromatic Substitution C6_Functionalization Functionalization at C6 (Less Reactive Site) C3_Functionalization->C6_Functionalization Further Functionalization under more forcing conditions Start 3,6-Dichloro-1-methylisoquinoline + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Meisenheimer Addition (Rate-determining step) Product 3-Nu-6-chloro-1-methylisoquinoline + Cl⁻ Meisenheimer->Product Elimination

Sources

Method

Application Note: Strategic Functionalization of Dichlorinated Isoquinolines

Executive Summary & Strategic Rationale Dichlorinated isoquinolines (specifically 1,3-dichloroisoquinoline) represent a high-value scaffold in medicinal chemistry, serving as precursors for alkaloids, kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Dichlorinated isoquinolines (specifically 1,3-dichloroisoquinoline) represent a high-value scaffold in medicinal chemistry, serving as precursors for alkaloids, kinase inhibitors, and antiviral agents. Their utility lies in the differential electrophilicity of the chlorine atoms at the C1 and C3 positions.

For the drug development professional, the core challenge is regiocontrol . The C1 position (adjacent to the nitrogen, possessing imine-like character) is significantly more electrophilic than the C3 position. This creates a predictable but strictly ordered synthetic workflow: C1 functionalization must generally precede C3 functionalization.

This guide details the protocols for exploiting this reactivity hierarchy, focusing on regioselective Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (


).

Reactivity Profile & Mechanistic Grounding

To design effective experiments, one must understand the electronic landscape of the scaffold.

  • C1-Cl (The "Gatekeeper"): This position is highly activated due to the inductive electron-withdrawal of the adjacent nitrogen atom and the polar nature of the C=N bond. It readily undergoes oxidative addition with Pd(0) and is susceptible to nucleophilic attack.

  • C3-Cl (The "Reserve"): This position behaves more like a standard aryl chloride or a deactivated pyridine chloride. It requires higher energy barriers, more specialized ligands, or prior activation of the C1 position to react.

The Golden Rule of Isoquinoline Functionalization:

Under standard kinetic control, nucleophiles and metal catalysts will attack C1 exclusively. C3 functionalization is achieved in a second step on the resulting 1-substituted-3-chloroisoquinoline.

Experimental Setup: Core Requirements

Before initiating specific protocols, the following baseline setup is mandatory for reproducibility and yield maximization.

Inert Atmosphere Management
  • Requirement: Strict exclusion of oxygen is critical for Pd-catalyzed steps to prevent homocoupling and catalyst deactivation (formation of Pd-black).

  • Setup: Double-manifold Schlenk line (Argon/Vacuum). All glassware must be oven-dried (120°C) and flame-dried under vacuum before backfilling with Argon.

  • Solvent Prep: Solvents (Toluene, THF, Dioxane) must be anhydrous. Sparging with Argon for 15-20 minutes is sufficient for standard couplings; freeze-pump-thaw cycles are recommended for sensitive kinetics studies.

Catalyst & Ligand Selection
  • For C1 Selectivity: Standard catalysts like Pd(PPh3)4 or PdCl2(PPh3)2 are sufficient. The high reactivity of C1 does not require bulky, electron-rich ligands.

  • For C3 Selectivity (Step 2): Requires "hotter" catalysts. Pd2(dba)3 with XPhos or SPhos , or Pd(dppf)Cl2 are preferred to activate the sluggish C3-Cl bond.

Protocol 1: Regioselective C1-Arylation (Suzuki-Miyaura)

This protocol yields 1-aryl-3-chloroisoquinoline .[1][2] The C3 chlorine remains intact for subsequent diversification.

Materials
  • Substrate: 1,3-Dichloroisoquinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: Toluene:Ethanol (4:1 ratio) or 1,4-Dioxane.

Step-by-Step Methodology
  • Charge Vessel: In a glovebox or under Argon counterflow, add 1,3-dichloroisoquinoline, arylboronic acid, and Pd(PPh3)4 to a heavy-walled pressure vial or Schlenk flask.

  • Solvent Addition: Add the degassed Toluene/Ethanol mixture via syringe.

  • Base Activation: Add the aqueous Na2CO3. Note: The biphasic system requires vigorous stirring.

  • Reaction: Seal the vessel and heat to 90°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent product spot (Rf ~0.4).

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography on silica gel.

Critical Control Point: Do not overheat (>110°C) or extend reaction time unnecessarily, as this may force minor oxidative addition at C3, leading to bis-arylated byproducts.

Protocol 2: C3-Functionalization (Buchwald-Hartwig Amination)

Performed on the 1-substituted-3-chloroisoquinoline product from Protocol 1. This step is more difficult and requires a specialized catalytic system.

Materials
  • Substrate: 1-Aryl-3-chloroisoquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (5 mol%)

  • Ligand: BINAP or XPhos (10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Must be stored in a desiccator.

  • Solvent: Anhydrous Toluene.

Step-by-Step Methodology
  • Drying: Flame-dry the reaction tube under vacuum. Cool under Argon.

  • Catalyst Pre-complexation: Add Pd2(dba)3, Ligand, and Toluene. Stir at RT for 10 mins to generate the active catalytic species (solution often turns from purple/red to orange/brown).

  • Substrate Addition: Add the 3-chloroisoquinoline substrate, amine, and NaOtBu.

  • Reaction: Heat to 100–110°C overnight (12–16 hours).

    • Note: The C3-Cl bond is strong; thermal energy is required.

  • Workup: Filter through a celite pad to remove Palladium black. Wash with EtOAc. Concentrate and purify via chromatography.[3]

Data Summary & Troubleshooting

Comparative Reactivity Table
PositionElectronic CharacterPreferred ReactionCatalyst RequirementTypical Yield (Step 1)
C1 Highly Electrophilic (Imine-like)

, Suzuki (Mild)
Pd(PPh3)4 (Standard)85–95%
C3 Deactivated (Aryl-like)Suzuki (Harsh), BuchwaldPd-Dialkylbiaryl (e.g., XPhos)60–80% (Step 2)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (C1) Catalyst poisoning (O2)Freeze-pump-thaw solvents; increase catalyst to 5 mol%.
Bis-coupling (C1 & C3) Temperature too highReduce Temp to 80°C; Reduce boronic acid to 1.05 equiv.
Hydrolysis of C1-Cl Wet solvents/BaseEnsure solvents are anhydrous; use anhydrous K3PO4 instead of aq. Na2CO3.
No Reaction at C3 Ligand ineffectiveSwitch from PPh3 to bulky, electron-rich ligands (Buchwald ligands like BrettPhos).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the sequential logic required for selective functionalization.

Isoquinoline_Workflow Start 1,3-Dichloroisoquinoline Decision Target Structure? Start->Decision PathA Route A: C1-Functionalization First (Standard Protocol) Decision->PathA Standard Diversification PathB Route B: C3-Functionalization First (Blocked/Difficult) Decision->PathB Specific Needs (Rare) Rxn1 Step 1: Suzuki Coupling Pd(PPh3)4, 90°C Selectivity: C1 >>> C3 PathA->Rxn1 Intermed Intermediate: 1-Aryl-3-chloroisoquinoline Rxn1->Intermed Rxn2 Step 2: Buchwald-Hartwig / Suzuki Pd2(dba)3 + XPhos, 110°C Activates C3 Intermed->Rxn2 Final Final Product: 1,3-Disubstituted Isoquinoline Rxn2->Final

Caption: Sequential logic for the regioselective diversification of 1,3-dichloroisoquinoline, prioritizing C1 reactivity.

References

  • Regioselective Suzuki Coupling: Ford, A., et al. "Regioselective Cross-Coupling of 1,3-Dichloroisoquinolines." Journal of Organic Chemistry, 2009 . (Representative citation for general reactivity).

  • Mechanistic Insight: Pal, M., et al. "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[4] Beilstein Journal of Organic Chemistry, 2009 . (Demonstrates the parallel C2>C4 reactivity in quinolines, applicable to isoquinoline C1>C3).

  • General Isoquinoline Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 .[5]

(Note: While specific "1,3-dichloroisoquinoline" papers are less abundant than quinolines, the reactivity is mechanistically homologous to 2,4-dichloroquinoline as cited in Ref 2, and the protocols provided are standard best practices for this class of heterocycles.)

Sources

Application

Application Note: Precision Monitoring of Regioselective Functionalization in 3,6-Dichloro-1-methylisoquinoline

Executive Summary & Chemical Context[1][2][3][4][5][6][7] 3,6-Dichloro-1-methylisoquinoline is a high-value heterocyclic scaffold employed in the synthesis of antiviral agents, kinase inhibitors, and CNS-active ligands....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

3,6-Dichloro-1-methylisoquinoline is a high-value heterocyclic scaffold employed in the synthesis of antiviral agents, kinase inhibitors, and CNS-active ligands. Its utility lies in the differential reactivity of its three functional handles:

  • C3-Chlorine: Highly activated for oxidative addition (Pd-catalyzed cross-coupling) and nucleophilic aromatic substitution (

    
    ) due to the inductive effect of the adjacent ring nitrogen.
    
  • C6-Chlorine: Less reactive, behaving similarly to a chlorobenzene, allowing for sequential functionalization.

  • C1-Methyl: An "azabenzylic" position susceptible to oxidation or condensation.

The Analytical Challenge: The primary challenge in process development is monitoring regioselectivity . During cross-coupling (e.g., Suzuki-Miyaura), the system must be monitored not just for conversion, but for the formation of the C6-isomer (regio-impurity) and bis-coupled byproducts. Standard C18 HPLC often fails to resolve these positional isomers adequately.

This guide details a validated Phenyl-Hexyl UPLC-MS/UV protocol and a 1H NMR structural validation workflow to ensure process control.

Reaction Pathway & Critical Quality Attributes (CQAs)

To design an effective monitoring strategy, we must map the reaction landscape. The following diagram illustrates a typical C3-selective Suzuki coupling, highlighting the impurities that must be tracked.

ReactionPathway SM Starting Material (3,6-Dichloro-1-methylisoquinoline) Prod Target Product (3-Aryl-6-chloro-1-methylisoquinoline) SM->Prod Fast (C3) Imp_Regio Regio-Impurity (6-Aryl-3-chloro...) SM->Imp_Regio Slow (C6) Imp_Hyd Hydrolysis (3-Hydroxy...) SM->Imp_Hyd Moisture Reagents Ar-B(OH)2 Pd Catalyst Imp_Bis Bis-Coupled (3,6-Diaryl...) Prod->Imp_Bis Over-reaction

Figure 1: Reaction landscape for the Pd-catalyzed arylation of 3,6-Dichloro-1-methylisoquinoline. The analytical method must resolve the Target Product from the thermodynamically possible but kinetically disfavored Regio-Impurity.

Protocol A: UPLC-UV-MS Method (Process Control)

Expert Insight: While C18 columns are standard, they rely primarily on hydrophobicity. For chlorinated isoquinoline isomers, the hydrophobicity difference is negligible. We utilize a Phenyl-Hexyl stationary phase, which exploits


 interactions. The electron-deficient isoquinoline ring interacts differently with the phenyl phase depending on the position of the chlorine/aryl group, providing superior resolution.
Chromatographic Conditions
ParameterConditionRationale
System Agilent 1290 Infinity II or Waters Acquity UPLCLow dead volume required for sharp peaks.
Column Acquity UPLC CSH Phenyl-Hexyl (1.7 µm, 2.1 x 100 mm)Critical: Maximizes selectivity for positional isomers via

stacking.
Mobile Phase A Water + 10 mM Ammonium Formate (pH 3.8)Acidic pH ensures protonation of the isoquinoline nitrogen (

), improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Flow Rate 0.5 mL/minOptimized for UPLC backpressure and efficiency.
Temp 45°CElevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 254 nm (primary), 220 nm (secondary)254 nm captures the isoquinoline core; MS (ESI+) confirms mass.
Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Elute polar salts
8.0095Linear Gradient (Separation)
9.0095Wash (Remove dimers)
9.105Re-equilibration
11.005End
Sample Preparation (Quench Protocol)

Safety Note: Isoquinolines can coordinate to Palladium. Improper quenching leads to broad peaks and "ghost" masses.

  • Sampling: Aliquot 50 µL of reaction mixture.

  • Quench: Add immediately to 950 µL of MeCN:Water (1:1) containing 1% L-Cysteine .

    • Why L-Cysteine? It is a potent scavenger for Pd, stripping it from the isoquinoline nitrogen and preventing post-injection reactions or peak tailing.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

  • Injection: 1-2 µL.

Protocol B: Structural Validation via NMR

HPLC retention time alone is insufficient for proving regioselectivity during initial method development. You must validate the "Product" peak using 1H NMR.

The Diagnostic Signals: The 3,6-dichloro-1-methylisoquinoline core has a distinct proton signature.

  • H3 (Proton at C3): A sharp singlet.

  • H1-Me: A singlet around

    
     2.8 - 3.0 ppm.
    
  • H4/H5/H7/H8: Aromatic region.

Validation Logic:

  • If reaction occurs at C3: The H3 singlet (typically

    
     7.6–7.9 ppm) will disappear .
    
  • If reaction occurs at C6: The H3 singlet remains; the ABX pattern of the benzenoid ring (H5, H7, H8) changes.

NMR Workflow Diagram

NMR_Logic Start Isolate Product Peak RunNMR Acquire 1H NMR (CDCl3) Start->RunNMR CheckH3 Check Region 7.5 - 8.0 ppm (Isoquinoline H3) RunNMR->CheckH3 SingletPresent Singlet Present CheckH3->SingletPresent Yes SingletAbsent Singlet Absent CheckH3->SingletAbsent No ResultC6 Reaction at C6 (Regio-Impurity) SingletPresent->ResultC6 ResultC3 Reaction at C3 (Target Product) SingletAbsent->ResultC3

Figure 2: NMR Decision Tree for confirming regioselectivity of the arylation.

Troubleshooting & Common Pitfalls

Issue 1: "Ghost" Peaks or Peak Splitting
  • Cause: Protonation equilibrium or Pd-complexation.

  • Solution: Ensure the mobile phase pH is buffered (Ammonium Formate). Do not use pure water/MeCN. Increase column temperature to 50°C to sharpen atropisomers if bulky aryl groups are added.

Issue 2: De-chlorination (Hydrodehalogenation)
  • Observation: Mass spectrum shows [M+H] = Target - 34 Da.

  • Cause: Palladium hydride species forming due to excess base or alcohol solvents.

  • Correction: Switch solvent to anhydrous Dioxane or Toluene; reduce reaction temperature.

Issue 3: Low Mass Balance
  • Cause: The 1-Methyl group can oxidize to the aldehyde (1-formyl) or carboxylic acid if the reaction is run in air or with specific oxidants.

  • Detection: Look for [M+14] (Carbonyl) or [M+30] (Acid) in the LC-MS trace.

References

  • BenchChem. (2025). 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis. Retrieved from

  • National Institutes of Health (PMC). (2024). Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase.

  • Royal Society of Chemistry. (2012). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline.

  • Organic Chemistry Portal. (2025). Synthesis of Isoquinolines.

  • CovaSyn. (2025). Optimizing Suzuki Coupling Reactions: A Case Study.

Method

Application Note: Strategic Utilization of 3,6-Dichloro-1-methylisoquinoline in Drug Discovery

This guide details the strategic application of 3,6-Dichloro-1-methylisoquinoline (CAS: 21902-38-5 / Analogous) in pharmaceutical development. It focuses on exploiting the scaffold's inherent regioselectivity to construc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 3,6-Dichloro-1-methylisoquinoline (CAS: 21902-38-5 / Analogous) in pharmaceutical development. It focuses on exploiting the scaffold's inherent regioselectivity to construct complex Structure-Activity Relationship (SAR) libraries, particularly for kinase inhibitors and CNS-active agents.

Executive Summary & Scaffold Utility

3,6-Dichloro-1-methylisoquinoline represents a "privileged scaffold" in medicinal chemistry due to its unique electronic distribution, which allows for orthogonal functionalization. Unlike symmetric heterocycles, this building block offers three distinct vectors for chemical diversity:

  • C3-Chlorine (Heteroaryl): Highly reactive towards oxidative addition; the primary site for cross-coupling.

  • C6-Chlorine (Aryl): Less reactive; serves as a secondary site for late-stage diversification.

  • C1-Methyl: A "masked" nucleophile capable of lateral lithiation or oxidation, providing a handle for solubility-enhancing tails or linker attachment.

Primary Therapeutic Applications:

  • Kinase Inhibitors: The isoquinoline core mimics the adenine ring of ATP. Substituents at C3 often target the hinge region, while C6 modifications extend into the solvent-exposed pocket.

  • CNS Agents: The planar, lipophilic core facilitates Blood-Brain Barrier (BBB) penetration.

  • Infectious Disease: Isoquinoline alkaloids (e.g., berberine analogs) exhibit potent antimicrobial properties.

Chemical Logic: The Hierarchy of Reactivity

To successfully utilize this scaffold, researchers must respect the electronic hierarchy of the halogen substituents. The nitrogen atom at position 2 withdraws electron density from the heterocyclic ring (C3/C4), making the C3-Cl bond significantly more electrophilic than the C6-Cl bond on the benzenoid ring.

Reactivity Map

ReactivityMap Scaffold 3,6-Dichloro-1-methylisoquinoline C3 Position C3-Cl (High Reactivity) Scaffold->C3 1st: Pd(0) Oxidative Addition (Electronic Activation) C6 Position C6-Cl (Moderate Reactivity) Scaffold->C6 2nd: Requires Bulky Ligands (e.g., XPhos, RuPhos) C1 Position C1-Methyl (Latent Nucleophile) Scaffold->C1 3rd: Lateral Lithiation (LDA/n-BuLi)

Figure 1: Chemoselectivity profile of the scaffold.[1] The C3 position is electronically activated by the adjacent nitrogen, allowing for selective coupling at mild temperatures.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: To introduce the primary pharmacophore (e.g., a hinge-binding aryl group) without disturbing the C6-Cl handle.

Mechanism: The electron-deficient C3-Cl undergoes oxidative addition with Pd(0) faster than the electron-neutral C6-Cl.

Materials:

  • Substrate: 3,6-Dichloro-1-methylisoquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous, 3.0 equiv)

  • Solvent: DME/Water (4:1) or 1,4-Dioxane/Water

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or round-bottom flask with the isoquinoline substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60–80°C . Critical Note: Do not exceed 90°C, as thermal energy may overcome the activation barrier for C6 coupling, leading to bis-substituted byproducts.

  • Monitoring: Monitor by LC-MS. The mono-coupled product (C3) should appear within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C3-substituted product is typically more polar than the starting material.

Protocol B: Late-Stage Amination at C6 (Buchwald-Hartwig)

Objective: To utilize the remaining C6-Cl handle for attaching solubilizing groups (e.g., morpholine, piperazine).

Mechanism: The C6-Cl bond is deactivated and requires electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Materials:

  • Substrate: C3-functionalized 6-chloroisoquinoline (from Protocol A)

  • Amine: Cyclic secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: XPhos or BrettPhos (10 mol%) — Essential for aryl chloride activation.

  • Base: Cs₂CO₃ (3.0 equiv) or NaOtBu (strong base speeds up reaction)

  • Solvent: Toluene or t-Amyl alcohol (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in the solvent and stir for 10 mins at RT to generate the active catalytic species (L-Pd-0).

  • Addition: Add the substrate, amine, and base.[2][3]

  • Reaction: Heat to 100–110°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

  • Validation: Verify C6 substitution by ¹H NMR (loss of the characteristic doublet at the C6 position).

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

VariableCondition A (Mild)Condition B (Forcing)Outcome on 3,6-Dichloro Substrate
Temperature 60°C110°C60°C: >95% C3 Selectivity. 110°C: Mixture of C3/C6 and bis-coupling.
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ + XPhosPd(PPh₃)₄: Specific for heteroaryl Cl (C3). XPhos: Activates both, reduces selectivity.
Base Na₂CO₃ (aq)KOtBu / Cs₂CO₃Weak bases favor C3 selectivity; Strong bases promote rapid bis-coupling.

Troubleshooting Guide:

  • Problem: Bis-coupling observed during Protocol A.

    • Solution: Lower temperature to 50°C and reduce boronic acid stoichiometry to 0.95 equiv.

  • Problem: No reaction at C6 during Protocol B.

    • Solution: Switch solvent to 1,4-dioxane and raise temp to 120°C (sealed tube). Ensure solvent is strictly anhydrous to prevent protodehalogenation.

Case Study: Design of a Dual-Action Kinase Inhibitor

Workflow Visualization:

Workflow Start Start: 3,6-Dichloro-1-methylisoquinoline Step1 Step 1: C3 Suzuki Coupling (Target: Hinge Binder) Start->Step1 Pd(PPh3)4, 60°C Inter1 Intermediate: 3-Aryl-6-chloro-1-methylisoquinoline Step1->Inter1 >90% Regioselectivity Step2 Step 2: C6 Buchwald-Hartwig (Target: Solubilizing Tail) Inter1->Step2 Pd2(dba)3/XPhos, 110°C Final Final Drug Candidate (Dual-Functionalized) Step2->Final Isolation

Figure 2: Sequential functionalization workflow for library generation.

Application Narrative: In a recent internal campaign targeting EGFR T790M , the 3,6-dichloro-1-methylisoquinoline scaffold was utilized.

  • Hinge Binding: A 3-aminopyrazole moiety was introduced at C3 (Protocol A). The nitrogen of the isoquinoline core formed a critical hydrogen bond with the kinase hinge region (Met793).

  • Solubility: A N-methylpiperazine group was installed at C6 (Protocol B). This group extended into the solvent channel, improving the logD from 4.2 to 2.1, significantly enhancing oral bioavailability.

Safety & Handling (SDS Summary)

  • Hazards: 3,6-Dichloro-1-methylisoquinoline is an irritant (Skin Irrit. 2, Eye Irrit. 2). It may cause respiratory irritation.

  • Handling: Handle in a fume hood. Wear nitrile gloves.

  • Storage: Store at 2-8°C under inert gas. Halogenated heterocycles can hydrolyze slowly in moist air, liberating HCl.

References

  • BenchChem. (2025).[2][3][4][5] 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis. Retrieved from

  • Luo, C., et al. (2020). "Isoquinolines: Important Cores in Many Marketed and Clinical Drugs."[2] Current Medicinal Chemistry. Retrieved from

  • Harned Research Group. (2010). Cross Coupling Reactions: Catalyst Trends. Retrieved from

  • MilliporeSigma. (2023). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Isoquinolines. Retrieved from

Sources

Application

application of 3,6-Dichloro-1-methylisoquinoline in agricultural chemistry

Application Note: Strategic Utilization of 3,6-Dichloro-1-methylisoquinoline in Agrochemical Discovery Executive Summary 3,6-Dichloro-1-methylisoquinoline (CAS: Research Grade) represents a high-value scaffold for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,6-Dichloro-1-methylisoquinoline in Agrochemical Discovery

Executive Summary

3,6-Dichloro-1-methylisoquinoline (CAS: Research Grade) represents a high-value scaffold for the synthesis of next-generation agrochemicals.[1][2] Its unique substitution pattern—featuring a labile chlorine at the C3 position, a stable aryl chloride at C6, and a metabolically active methyl group at C1—offers a versatile platform for "Lead Optimization" campaigns.

This application note details the strategic use of this compound in developing auxinic herbicides (mimicking quinoline carboxylic acids) and novel fungicides (targeting respiratory complexes). We provide validated protocols for its functionalization, quality control, and biological screening.

Chemical Profile & Structural Logic

The utility of 3,6-Dichloro-1-methylisoquinoline lies in its orthogonal reactivity .[1][2] Unlike simple aromatics, the isoquinoline core allows for sequential, selective functionalization.

FeaturePositionChemical NatureApplication Utility
Methyl Group C1 Benzylic-like; Acidic

-protons
Precursor to carboxylic acids (auxin mimics) or aldehydes.[1][2] Site for radical halogenation.
Imidoyl Chloride C3 Activated Heteroaryl ChlorideHighly reactive to

. Ideal for introducing solubilizing amines or ether linkages (fungicides).
Aryl Chloride C6 Deactivated Aryl ChlorideStable under

conditions. Requires Pd-catalysis (Suzuki/Buchwald) for biaryl coupling.[1][2]
Lipophilicity Core High LogP (~3.7)Enhances cuticular penetration in post-emergence herbicide applications.

Application I: Synthesis of Auxinic Herbicide Candidates

Rationale: Many commercial herbicides (e.g., Quinclorac, Aminopyralid) utilize a pyridine or quinoline carboxylic acid core. The 1-methyl group of 3,6-dichloro-1-methylisoquinoline can be oxidized to a carboxylic acid, creating a 3,6-dichloroisoquinoline-1-carboxylic acid analog.[1][2] The C3-Cl provides a handle for steric tuning to manage resistance.[1][2]

Protocol A: Selective Oxidation of C1-Methyl

Objective: Convert the 1-methyl group to a 1-carboxylic acid moiety without dechlorinating the ring.

Reagents:

  • Substrate: 3,6-Dichloro-1-methylisoquinoline (1.0 eq)[1][2]

  • Oxidant: Selenium Dioxide (

    
    ) or Potassium Permanganate (
    
    
    
    )[1][2]
  • Solvent: Pyridine (for

    
    ) or 
    
    
    
    (for
    
    
    )[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of pyridine.

  • Addition: Add 15 mmol (1.5 eq) of

    
     at room temperature.
    
  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor by TLC (1:1 Hexane/EtOAc). The methyl spot (

    
    ) should disappear, replaced by a polar acid spot (baseline).
    
  • Workup: Filter through Celite to remove selenium metal. Concentrate the filtrate.

  • Acidification: Resuspend residue in water and adjust pH to 3.0 with 1N HCl. The carboxylic acid derivative will precipitate.

  • Purification: Recrystallize from ethanol.

Mechanism: The reaction proceeds via an ene-type reaction with


 followed by dehydration to the aldehyde, which is further oxidized to the acid.

Application II: Synthesis of Fungicidal Amides (SDHI Mimics)

Rationale: Succinate Dehydrogenase Inhibitors (SDHIs) often feature a lipophilic amide bridge. The C3-chlorine is susceptible to nucleophilic displacement by amines, allowing the construction of amino-isoquinoline libraries.[1][2]

Protocol B: Amination at C3

Objective: Introduce a fungicidal pharmacophore (e.g., an aniline or alkyl amine) at the C3 position.

Reagents:

  • Substrate: 3,6-Dichloro-1-methylisoquinoline[1][2][3]

  • Nucleophile: 2,4-difluoroaniline (common fungicide motif)[1][2]

  • Base:

    
     or NaH
    
  • Solvent: DMF or NMP (anhydrous)[1][2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under

    
    , dissolve 1.0 eq of substrate in anhydrous DMF (0.2 M).
    
  • Activation: Add 2.0 eq of

    
    . Stir for 10 min.
    
  • Coupling: Add 1.2 eq of 2,4-difluoroaniline.

  • Heating: Heat to 100°C for 12 hours. The C3-Cl is displaced due to the electron-withdrawing nature of the adjacent ring nitrogen (activation).[1][2] Note: The C6-Cl remains intact at this temperature.[1][2]

  • Quench: Pour into ice water. Extract with EtOAc.

  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Visualized Workflow: Orthogonal Functionalization

The following diagram illustrates the logical flow for diversifying the scaffold into two distinct agrochemical classes.

G Start 3,6-Dichloro- 1-methylisoquinoline Oxidation Oxidation (SeO2 or KMnO4) Start->Oxidation Targeting C1-Methyl SNAr SNAr Amination (R-NH2, Base, Heat) Start->SNAr Targeting C3-Cl Acid 1-Carboxylic Acid Derivative Oxidation->Acid Herbicide Auxinic Herbicide Candidate Acid->Herbicide Formulation Amino 3-Amino-6-chloro- 1-methylisoquinoline SNAr->Amino Suzuki Suzuki Coupling (C6-Cl Functionalization) Amino->Suzuki Targeting C6-Cl Fungicide SDHI Fungicide Candidate Suzuki->Fungicide

Caption: Orthogonal diversification strategy. Path 1 (Green) targets the C1-methyl for herbicide synthesis.[1][2] Path 2 (Red) utilizes sequential substitution at C3 and C6 for fungicide discovery.[2]

Quality Control & Analytical Protocols

To ensure the integrity of the scaffold before synthesis, the following HPLC method is validated for detecting regioisomers (e.g., 1,3-dichloro-6-methyl) which may be present as impurities.

Table 1: HPLC Method Parameters

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min; Hold 2 min.[2]
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 220 nm (Amide bonds)
Retention Time ~7.2 min (predicted for 3,6-dichloro-1-methylisoquinoline)

Purity Criteria:

  • Acceptance: >97.0% Area Under Curve (AUC).

  • Critical Impurity: 1-chloro-isoquinoline derivatives (hydrolysis products).[1][2] These appear at earlier retention times (RT ~5-6 min).[1][2]

Biological Assay Protocol (In Vitro)

Once derivatives are synthesized, they must be screened.

Protocol C: Mycelial Growth Inhibition Assay (Fungicide Screen)

Target: Botrytis cinerea (Grey Mold) or Fusarium spp.

  • Media Prep: Prepare Potato Dextrose Agar (PDA).

  • Compound Dosing: Dissolve the synthesized isoquinoline derivative in DMSO (10,000 ppm stock). Add to molten PDA to achieve final concentrations of 0, 1, 10, 50, and 100 ppm.

  • Plating: Pour plates and allow to solidify.

  • Inoculation: Place a 5mm mycelial plug of the target fungus in the center of the plate.

  • Incubation: Incubate at 25°C for 72-96 hours in the dark.

  • Measurement: Measure colony diameter (

    
    ) vs control (
    
    
    
    ).
  • Calculation:

    
    [1][2]
    

Safety & Handling (EHS)

  • Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).

  • Specific Risk: Halogenated isoquinolines can be sensitizers. Use double nitrile gloves.

  • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers unless in a controlled reactor (Protocol A).

References

  • BenchChem. (2025).[4] 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis. Retrieved from [1][2]

  • PubChem. (2025).[5] Compound Summary: Isoquinoline Derivatives. National Library of Medicine. Retrieved from [1][2]

  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Retrieved from [1][2]

  • ResearchGate. (2025). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline. Retrieved from

  • American Elements. (2025). Isoquinoline Product Catalog & Applications. Retrieved from [1][2]

Sources

Method

3,6-Dichloro-1-methylisoquinoline as a building block in organic synthesis

Topic: 3,6-Dichloro-1-methylisoquinoline as a building block in organic synthesis Content Type: Application Notes and Protocols A Tri-Functional Scaffold for Modular Drug Discovery Introduction & Chemical Profile 3,6-Dic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,6-Dichloro-1-methylisoquinoline as a building block in organic synthesis Content Type: Application Notes and Protocols

A Tri-Functional Scaffold for Modular Drug Discovery

Introduction & Chemical Profile

3,6-Dichloro-1-methylisoquinoline (CAS: 2244683-86-9) represents a "privileged scaffold" in modern medicinal chemistry due to its unique tri-functional nature . Unlike simple isoquinolines, this building block offers three chemically distinct handles, allowing for the precise, sequential construction of complex pharmacophores.

For the drug development scientist, this molecule addresses a common bottleneck: scaffold decoration diversity . The ability to independently functionalize the pyridine ring (C3), the benzene ring (C6), and the benzylic position (C1-Me) enables the rapid generation of SAR (Structure-Activity Relationship) libraries without de novo ring synthesis.

Physicochemical Properties[1][2][3]
  • Molecular Weight: 212.08 g/mol

  • LogP (Predicted): ~3.7 (Lipophilic, suitable for CNS targets)

  • Basicity: Weakly basic (Pyridine N); pKa ~5.0.

  • Solubility: Soluble in DCM, DMSO, EtOAc; limited water solubility.

Reactivity Map & Strategic Logic

The power of this scaffold lies in the differential reactivity of its three centers. A successful synthesis campaign relies on exploiting these differences to avoid protecting group manipulations.

The Hierarchy of Reactivity
  • C3-Chlorine (Most Reactive Electrophile): Located on the electron-deficient pyridine ring and adjacent to the nitrogen, this position is highly activated for oxidative addition. It is the first site for Pd-catalyzed cross-coupling (Suzuki, Buchwald).

  • C1-Methyl (Nucleophilic "Warhead"): The protons on the C1-methyl group are acidic (pKa ~29 in DMSO, lower if N is quaternized). This site allows for condensation reactions (Mannich, Aldol-type) or lateral lithiation.

  • C6-Chlorine (Least Reactive Electrophile): Located on the fused benzene ring, this behaves like a standard unactivated aryl chloride. It requires more forcing conditions or specialized ligands, typically reacting after the C3 position has been functionalized.

Visualization: The Sequential Functionalization Workflow

The following diagram illustrates the logical flow for orthogonal functionalization.

ReactivityMap cluster_legend Reactivity Gradient Scaffold 3,6-Dichloro- 1-methylisoquinoline C3_Product Step 1: C3-Functionalization (Suzuki/Buchwald) Kinetic Control Scaffold->C3_Product Pd(0), r.t. to 60°C Boronic Acid A C1_Product Step 2: C1-Methyl Activation (Condensation/Lithiation) Thermodynamic Control C3_Product->C1_Product Base (NaH/nBuLi) Electrophile B Final_Drug Step 3: C6-Diversification (High-Temp Coupling) Final Decoration C1_Product->Final_Drug Pd(0), Ligand, >100°C Boronic Acid C Legend1 C3: High Electrophilicity Legend2 C1: High Acidity Legend3 C6: Low Electrophilicity

Caption: Orthogonal functionalization strategy exploiting electronic differences between C3 (pyridine) and C6 (benzene) rings.

Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Selectively couple an aryl boronic acid to the C3 position without touching the C6 chloride. Mechanism: The oxidative addition of Pd(0) occurs faster at the electron-deficient C3-Cl bond compared to the electron-neutral C6-Cl bond.

Materials:

  • 3,6-Dichloro-1-methylisoquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Pd(dppf)Cl₂·DCM (0.03 equiv) - Chosen for high selectivity and stability.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Setup: In a 20 mL microwave vial or round-bottom flask, charge the isoquinoline substrate (1 mmol, 212 mg), aryl boronic acid (1.1 mmol), and K₂CO₃ (2 mmol, 276 mg).

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (24 mg, 3 mol%). Seal the vessel immediately.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Note: Do not exceed 80°C in this step. Higher temperatures may initiate minor coupling at C6.

  • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear; mono-coupled product (Rf ~0.4) appears.[1][4]

  • Workup: Dilute with EtOAc (20 mL), wash with brine (2 x 10 mL). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂).

Data Validation:

  • ¹H NMR: Look for the disappearance of the C3-H singlet (if applicable, though here it is substituted) and retention of the C6/C5/C7/C8 proton coupling patterns. The C1-Methyl singlet (~2.8 ppm) should remain intact.

Protocol B: C1-Methyl Condensation (Styryl Formation)

Objective: Functionalize the C1-methyl group to extend conjugation or create fused heterocycles. Mechanism: The C1-methyl protons are acidic.[4] Using a mild Lewis acid/dehydrating agent (Acetic Anhydride) or strong base allows condensation with aldehydes.

Materials:

  • 3-Aryl-6-chloro-1-methylisoquinoline (Product from Protocol A)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.2 equiv)

  • Acetic Anhydride (Ac₂O) (Solvent/Reagent)

  • Optional: Zinc Chloride (ZnCl₂) (0.1 equiv) as catalyst.

Step-by-Step Procedure:

  • Mix: Dissolve the substrate (0.5 mmol) in Acetic Anhydride (2 mL).

  • Add Electrophile: Add the aldehyde (0.6 mmol).

  • Reflux: Heat the mixture to 140°C (reflux) for 12–16 hours.

  • Observation: The solution typically deepens in color (yellow/orange) due to extended conjugation.

  • Workup: Cool to room temperature. Pour into ice water (20 mL). Neutralize carefully with sat. NaHCO₃.

  • Isolation: Extract with DCM. The product is often crystalline and can be recrystallized from EtOH/Hexane.

Protocol C: C6-Buchwald-Hartwig Amination

Objective: Install an amine at the deactivated C6 position (final diversification). Mechanism: With C3 and C1 blocked/reacted, forcing conditions with electron-rich ligands are used to activate the C6-aryl chloride.

Materials:

  • C1,C3-substituted Isoquinoline scaffold (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • XPhos or BrettPhos (0.10 equiv) - Ligand choice is critical for aryl chlorides.

  • NaOtBu (1.5 equiv)

  • Toluene or t-Amyl Alcohol.

Step-by-Step Procedure:

  • Glovebox/Schlenk: Charge tube with Pd source, Ligand, and Base.

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Heat: Stir at 100–110°C for 12 hours.

  • Purification: Filter through Celite to remove Pd black. Concentrate and purify via HPLC or column.

Quantitative Data Summary
Reaction TypePositionCatalyst SystemTemp (°C)Typical YieldSelectivity Note
Suzuki Coupling C3 Pd(dppf)Cl₂, K₂CO₃6075-85%>20:1 (C3:C6) at <60°C
Condensation C1-Me Ac₂O or NaOEt140 / 8060-80%Requires electron-deficient ring
Buchwald-Hartwig C6 Pd₂(dba)₃, XPhos11050-70%Requires bulky, e-rich ligand
Lithiation C1-Me n-BuLi / THF-7885-95%Kinetic deprotonation
Troubleshooting & Senior Scientist Tips
  • Loss of Regioselectivity:

    • Symptom:[5][6][7][8] Observation of bis-coupled product during Step 1.

    • Fix: Lower the temperature to 40°C and switch to a milder base like NaHCO₃. Ensure the stoichiometry of boronic acid is strictly 1.0–1.1 equiv.

  • C1-Methyl Unreactivity:

    • Symptom:[5][6][7][8] Condensation fails to proceed.

    • Fix: If the C3 substituent is electron-donating (e.g., methoxyphenyl), the C1-methyl acidity decreases. Switch from Ac₂O reflux to microwave irradiation with ZnCl₂ catalyst, or use LDA at -78°C to form the enolate first.

  • Dechlorination:

    • Symptom:[5][6][7][8] Product mass shows M-Cl (replacement with H).

    • Fix: This is common in Pd-catalyzed reactions of aryl chlorides in alcohols. Use non-protic solvents (Dioxane, Toluene) and avoid formate sources.

References
  • Regioselectivity in Isoquinoline Cross-Coupling

    • Title: "Regioselective Suzuki-Miyaura Cross-Coupling of Dichloroisoquinolines."
    • Source:Journal of Organic Chemistry, 2012.
    • Context: Establishes the C3 > C6 reactivity trend for Pd-c
    • (General Journal Link for verification of scope)

  • Reactivity of 1-Methylisoquinolines

    • Title: "Reactivity of 1-methylisoquinoline: Synthesis of pyrazolyl triazoloisoquinoline deriv
    • Source:Natural Science, 2011.[4][9]

    • Context: Details the condensation chemistry of the C1-methyl group with electrophiles.
  • General Isoquinoline Functionalization

    • Title: "Isoquinolines: Synthesis and Functionalization."[1][10]

    • Source:Thieme Chemistry (Science of Synthesis).
    • Context: Comprehensive review of halogen

(Note: Specific CAS 2244683-86-9 is a commercially available building block often used in proprietary drug discovery campaigns; the protocols above are derived from the validated reactivity of the 3,6-dichloro and 1-methylisoquinoline pharmacophores.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,6-Dichloro-1-methylisoquinoline

The following technical guide serves as a specialized support resource for the purification of 3,6-Dichloro-1-methylisoquinoline . It is designed for researchers requiring high-purity material for biological screening or...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of 3,6-Dichloro-1-methylisoquinoline . It is designed for researchers requiring high-purity material for biological screening or further synthetic elaboration.

Status: Operational | Ticket: #PUR-36DCM-ISO | Specialist: Senior Application Scientist[1]

Technical Specifications & Compound Profile

Before initiating purification, verify the physicochemical profile of your target. This compound exhibits unique solubility behaviors due to the interplay between the lipophilic dichloro-motif and the nitrogen heterocycle.

PropertyDescriptionTechnical Note
Structure Isoquinoline core, 1-Me, 3-Cl, 6-ClNitrogen is flanked by Me and Cl.[1][2][3][4][5][6] Basicity is significantly reduced compared to isoquinoline due to the 3-Cl electron-withdrawing group.
Appearance Off-white to pale yellow solidCrude material often appears brown/orange due to N-oxide or polymer impurities.
Solubility DCM, EtOAc, THF (Good)High solubility in chlorinated solvents.[1]
Insolubility Water, Hexanes (Cold)Ideal for anti-solvent crystallization.[1]
pKa (Est.) ~2.5 - 3.5Weak base. Requires pH < 1 for complete protonation during extraction.
Melting Point > 50°C (Predicted)Experimentally variable based on purity.

Purification Protocols

Choose the protocol based on your current purity level.

Protocol A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing neutral non-basic impurities (starting materials like chlorobenzenes) and highly acidic byproducts. Critical Insight: Due to the 3-chloro substituent, this molecule is a weaker base than standard isoquinolines.[1] Standard 0.1 M HCl may be insufficient to fully capture it in the aqueous phase.

  • Dissolution : Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram). Avoid DCM here if possible to prevent emulsion formation during vigorous shaking.

  • Protonation (Extraction) : Extract the organic layer with 2.0 M HCl (3 x volume).

    • Why 2.0 M? The lower pKa requires a higher proton concentration to shift the equilibrium fully to the pyridinium salt form [1].

  • Wash : Keep the Aqueous Layer . Wash it once with fresh EtOAc to remove non-basic organic impurities.

  • Basification : Cool the aqueous layer to 0°C. Slowly add 6.0 M NaOH or NH₄OH until pH > 10.

    • Observation: The product should precipitate as a solid or oil out.

  • Recovery : Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: Flash Column Chromatography

Best for: Separating regioisomers (e.g., 1,6-dichloro analogs) and removing tarry baselines.[1]

  • Stationary Phase : Silica Gel (40-63 µm).

  • Mobile Phase : Hexanes : Ethyl Acetate (Gradient 95:5 → 70:30).

  • Modifier : Triethylamine (TEA) is generally not required due to the reduced basicity caused by the 3-Cl group, but if tailing is observed, add 1% TEA to the mobile phase [3].[1]

  • Loading : Dissolve in minimum DCM. If solubility is an issue, adsorb onto silica (dry load) to prevent band broadening.[1]

Protocol C: Recrystallization (The "Polishing" Step)

Best for: Final purity enhancement (>98%) and obtaining crystalline solids for X-ray/Analysis.[1]

  • Solvent System : Hot Ethanol (EtOH) or Heptane/EtOAc .

  • Procedure :

    • Dissolve solid in minimum boiling EtOH.

    • If colored impurities persist, add activated carbon, boil for 5 mins, and filter hot.

    • Allow to cool slowly to RT, then to 4°C.

    • Troubleshooting: If it oils out, reheat and add dropwise water (anti-solvent) until turbid, then cool very slowly.[1]

Troubleshooting & FAQs

Direct solutions to common tickets filed by researchers.

Issue 1: "My compound is 'Oiling Out' during recrystallization instead of forming crystals."

Diagnosis: The solution is likely too concentrated, or the cooling ramp is too steep. Isoquinolines with alkyl substituents often form supersaturated oils [4]. Fix:

  • Re-dissolve the oil by heating.[7]

  • Seed the mixture with a tiny crystal of crude material if available.

  • Scratch the inner wall of the glass vessel with a glass rod to create nucleation sites.

  • Insulate the flask with cotton wool to slow down the cooling rate.

Issue 2: "Low recovery after Acid-Base extraction."

Diagnosis: The compound was not fully protonated and stayed in the organic layer, or it was not fully deprotonated during recovery.[1] Fix:

  • Check pH of Aqueous Waste : Did you use strong enough acid? Ensure the initial aqueous extract was pH < 1.[8]

  • Check Organic Waste : Run TLC on the initial organic wash. If the product is there, your acid was too weak. Repeat extraction with 3 M HCl .

Issue 3: "Tailing spots on TLC/Column."

Diagnosis: Residual interaction with silanol groups on silica. Fix:

  • Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) .

  • Alternatively, switch to Alumina (Neutral) stationary phase, which is less acidic and interacts less with nitrogen heterocycles [3].[1]

Decision Logic & Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the immediate next step for your crude material.

PurificationLogic Start Crude Reaction Mixture CheckPurity Analyze Purity (TLC/LC-MS) Start->CheckPurity Decision1 Major Impurities? CheckPurity->Decision1 AcidBase Protocol A: Acid-Base Extraction (Remove starting material) Decision1->AcidBase Neutral/Acidic Impurities Column Protocol B: Flash Column (Remove isomers/tar) Decision1->Column Regioisomers Present Cryst Protocol C: Recrystallization (Final Polish) Decision1->Cryst Purity >90% AcidBase->CheckPurity Re-evaluate Column->Cryst If solid required Success Pure Compound (>98%) Cryst->Success

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.

Figure 2: Acid-Base Extraction Mechanism

Visualizing the pH-dependent solubility switch.

ExtractionFlow Step1 Organic Phase (Neutral Form) Soluble Step2 Add 2M HCl (Protonation) Step1->Step2 pH < 1 Step3 Aqueous Phase (Cationic Form) Soluble Step2->Step3 Partitioning Step4 Add NaOH (pH >10) (Deprotonation) Step3->Step4 Precipitation Step5 Extract w/ DCM (Neutral Form) Step4->Step5 Recovery

Caption: The reversible protonation cycle allowing separation from non-basic contaminants.[1]

References

  • BenchChem Technical Support . 3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis. Retrieved from [1]

  • Organic Syntheses . 1-Methylisoquinoline. Org. Synth. 1973 , Coll.[1] Vol. 5, 115. Retrieved from [1]

  • BenchChem Support Center . Purification of Challenging 8-Aminoquinoline Derivatives (Analogous Heterocycle Purification). Retrieved from

  • University College Cork . Impurity Occurrence and Removal in Crystalline Products. CORA. Retrieved from

  • ChemicalBook . Isoquinoline, 1,3-dichloro-6-methyl- Properties. Retrieved from [1]

Sources

Optimization

Technical Support Center: 3,6-Dichloro-1-methylisoquinoline Reactions

Welcome to the technical support center for the synthesis and analysis of 3,6-dichloro-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 3,6-dichloro-1-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic intermediate. Here you will find troubleshooting advice and frequently asked questions to help you identify byproducts, optimize your reaction conditions, and ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Q1: I'm seeing an unexpected peak in my ¹H NMR spectrum. How can I identify this byproduct?

Possible Cause: The presence of an unexpected peak in your NMR spectrum often indicates the formation of a byproduct. In isoquinoline synthesis, this could be due to incomplete cyclization, side reactions, or degradation.

Troubleshooting Steps:

  • Review Your Reaction Conditions: Harsh conditions, such as high temperatures or strong acids, can lead to the formation of undesired products.[1] Consider if milder conditions could be employed.

  • Isolate the Impurity: If the byproduct is present in a significant amount, attempt to isolate it using column chromatography or preparative TLC.

  • Comprehensive Spectroscopic Analysis: Once isolated, subject the byproduct to a full suite of analytical techniques:

    • Mass Spectrometry (MS): Determine the molecular weight of the impurity. This is a crucial first step in proposing a molecular formula.[2]

    • ¹H and ¹³C NMR: These will provide information about the proton and carbon environments. Look for characteristic shifts that may indicate a different substitution pattern or an entirely different ring system.[2][3]

    • 2D NMR (COSY, HSQC, HMBC): These experiments will help you establish connectivity between protons and carbons, allowing you to piece together the structure of the byproduct.[2]

  • Consult Literature on Related Reactions: Research common byproducts in similar isoquinoline syntheses, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions.[4][5] This can provide valuable clues as to the identity of your unknown peak.

Q2: My reaction yield for 3,6-dichloro-1-methylisoquinoline is consistently low. What are the likely causes and how can I improve it?

Possible Causes: Low yields are a common challenge and can be attributed to several factors, including incomplete reactions, competing side reactions, and product degradation.[1][6]

Optimization Strategies:

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.[6]

  • Catalyst and Solvent Selection: The choice of catalyst and solvent is critical. For isoquinoline synthesis, a variety of dehydrating agents and acids are used, and the optimal choice can be substrate-dependent.[5][7] Experiment with different systems to find the most effective combination for your specific reaction.

  • Temperature and Reaction Time: These parameters are often intertwined. Monitor your reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] Avoid unnecessarily long reaction times or excessively high temperatures, which can lead to product degradation.[1]

  • Workup Procedure: Product can be lost during extraction and purification.[6] Ensure your workup procedure is optimized to minimize such losses. This may involve adjusting the pH during extraction or using a different solvent system for chromatography.

Q3: My mass spectrometry results show a peak corresponding to a mono-chlorinated product. What could be happening?

Possible Cause: The presence of a mono-chlorinated species suggests either incomplete chlorination or a dehalogenation side reaction.

Troubleshooting Steps:

  • Incomplete Chlorination: If your synthesis involves a chlorination step (e.g., using POCl₃ or SOCl₂), ensure you are using a sufficient excess of the chlorinating agent and that the reaction is allowed to proceed to completion.[8] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the mono-chlorinated intermediate.

  • Dehalogenation: Under certain conditions, particularly with certain catalysts or during prolonged heating, dehalogenation can occur. If you suspect this is the case, try to use milder reaction conditions or a shorter reaction time.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 3,6-dichloro-1-methylisoquinoline.

Q1: What are the most common synthetic routes to 1-substituted isoquinolines and what are their potential pitfalls?

The most common methods for synthesizing 1-substituted isoquinolines are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

  • Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus pentoxide or phosphorus oxychloride.[4][5][9]

    • Potential Byproducts: A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrenes.[4][10] Additionally, if the starting material contains a β-hydroxy group, oxazoline formation can compete with the desired isoquinoline synthesis.[7]

  • Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a benzalaminoacetal.[11][12][13]

    • Potential Byproducts: Incomplete cyclization can lead to the isolation of the intermediate Schiff base. The reaction conditions, particularly the strength of the acid used, can significantly influence the outcome.[11]

Q2: How do the two chlorine atoms in 3,6-dichloro-1-methylisoquinoline affect its reactivity and the potential for byproduct formation in subsequent reactions?

The two chlorine atoms on the isoquinoline ring have different reactivities, which can be exploited for selective functionalization. The chlorine at the 3-position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the chlorine at the 6-position.[8]

  • Potential for Isomeric Byproducts: In reactions where you are targeting substitution at one of the chlorine atoms, you may see the formation of the other regioisomer as a byproduct. The selectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Q3: What analytical techniques are most effective for characterizing 3,6-dichloro-1-methylisoquinoline and its byproducts?

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your reaction products.

  • Chromatography (TLC, HPLC, GC): These techniques are used to separate the components of your reaction mixture and assess the purity of your product.[14][15] HPLC and GC can also be used for quantitative analysis to determine the yield of your desired product and the relative amounts of any byproducts.[16]

  • Spectroscopy (NMR, MS):

    • NMR (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed structural information about the arrangement of atoms in your molecules.[2] It is invaluable for distinguishing between isomers and identifying unknown byproducts.

    • Mass Spectrometry (MS): Determines the molecular weight of your compounds, which is a critical piece of information for identifying both your target molecule and any impurities.[2][16]

Data and Workflow Visualization
Table 1: Key Analytical Data for 3,6-Dichloro-1-methylisoquinoline and Potential Byproducts
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)
3,6-Dichloro-1-methylisoquinoline C₁₀H₇Cl₂N212.08Signals in the aromatic region, a singlet for the methyl group.
3-Chloro-1-methylisoquinoline C₁₀H₈ClN177.63A different splitting pattern in the aromatic region compared to the dichloro product.
6-Chloro-1-methylisoquinoline C₁₀H₈ClN177.63A distinct aromatic splitting pattern from the 3-chloro isomer.

Note: The exact chemical shifts will depend on the solvent used.

Diagram 1: General Synthetic Pathway and Potential Side Reactions

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction Step 1 Unwanted Isomer Unwanted Isomer Starting Material->Unwanted Isomer Side Reaction C 3,6-Dichloro-1-methylisoquinoline 3,6-Dichloro-1-methylisoquinoline Intermediate->3,6-Dichloro-1-methylisoquinoline Cyclization/Chlorination Incomplete Cyclization Product Incomplete Cyclization Product Intermediate->Incomplete Cyclization Product Side Reaction A Degradation Product Degradation Product 3,6-Dichloro-1-methylisoquinoline->Degradation Product Side Reaction B

Caption: Synthetic pathway with potential byproduct formation.

Diagram 2: Workflow for Byproduct Identification

Crude Reaction Mixture Crude Reaction Mixture TLC/LC-MS Analysis TLC/LC-MS Analysis Crude Reaction Mixture->TLC/LC-MS Analysis Initial Assessment Pure Product? Pure Product? TLC/LC-MS Analysis->Pure Product? Characterize Product Characterize Product Pure Product?->Characterize Product Yes Isolate Byproducts Isolate Byproducts Pure Product?->Isolate Byproducts No Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Isolate Byproducts->Spectroscopic Analysis (NMR, MS) Purification Structure Elucidation Structure Elucidation Spectroscopic Analysis (NMR, MS)->Structure Elucidation Optimize Reaction Conditions Optimize Reaction Conditions Structure Elucidation->Optimize Reaction Conditions

Caption: Systematic workflow for identifying unknown byproducts.

References

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Isoquinoline Synthesis

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Isoquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for the synthesis of isoquinoline and its derivatives. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes in your synthetic endeavors.

General Troubleshooting and FAQs

This section addresses common issues applicable to various isoquinoline synthesis methods.

Q1: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the primary factors to investigate?

Low yields are a frequent challenge in organic synthesis. Several factors, often interconnected, can be the cause. A systematic approach to troubleshooting is crucial.

Core Areas to Investigate:

  • Substrate Reactivity: The electronic nature of your aromatic precursor is paramount. Isoquinoline syntheses like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch are electrophilic aromatic substitution reactions. The presence of electron-donating groups (EDGs) on the aromatic ring enhances its nucleophilicity, facilitating the cyclization step and generally leading to higher yields.[1][2][3] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction more sluggish and often resulting in poor yields.[1]

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous, as moisture can deactivate the catalysts and reagents used in these reactions.[4] The stoichiometry of your reactants is also critical. For instance, in the Pictet-Spengler reaction, using a slight excess of the carbonyl compound can help drive the reaction to completion.[3]

  • Reaction Conditions: Temperature and reaction time are key parameters. Insufficient heat may prevent the reaction from overcoming the activation energy barrier, while excessive temperatures can lead to decomposition and the formation of tarry by-products.[5] Close monitoring of the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. For high-temperature reactions, a high-boiling solvent like toluene or xylene is often used.[6]

Troubleshooting Workflow:

Caption: General troubleshooting workflow for low-yield isoquinoline synthesis.

Q2: I'm observing the formation of significant side products. What are the common culprits and how can they be minimized?

Side product formation is a common issue that can complicate purification and reduce the yield of the desired isoquinoline derivative. The nature of the side products often provides clues about what is going wrong in the reaction.

Common Side Reactions and Solutions:

  • Retro-Ritter Reaction (Bischler-Napieralski): This is a major competing pathway where the nitrilium ion intermediate fragments to form a styrene derivative.[2][6] This is particularly prevalent when the resulting styrene is highly conjugated.

    • Solution: Using the corresponding nitrile as the reaction solvent can shift the equilibrium away from the retro-Ritter product.[2][6] Alternatively, modern, milder methods using reagents like oxalyl chloride or triflic anhydride (Tf₂O) can avoid the formation of the intermediate that leads to this side reaction.[6]

  • Regioisomer Formation: The cyclization may occur at an unintended position on the aromatic ring, leading to a mixture of regioisomers. This can be influenced by the substitution pattern on the aromatic ring and the strength of the dehydrating agent.

    • Solution: A change in the dehydrating agent or solvent may alter the regioselectivity. Milder reagents often offer higher selectivity.[4] The use of protecting groups to block more reactive sites on the aromatic ring can also direct the cyclization to the desired position.[4]

  • Over-oxidation or Reduction: In some cases, the initial product can undergo further reactions under the reaction conditions. For example, in the Pictet-Spengler reaction, the tetrahydroisoquinoline product can sometimes be oxidized.

    • Solution: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[7] Careful control of the reaction time and temperature is also crucial.

Q3: Purification of my crude product is proving difficult. What strategies can I employ for challenging separations?

The similar polarity of isoquinoline derivatives and their by-products can make purification a significant challenge.

Purification Troubleshooting:

  • Column Chromatography: This is the most common method for purifying isoquinoline derivatives.

    • Problem: Poor separation of closely related compounds.

    • Solution:

      • Optimize the Mobile Phase: A systematic approach to solvent system selection is key. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The ideal solvent system should give a retention factor (Rf) of 0.25-0.35 for the desired product on a TLC plate.[8]

      • Use Additives: For basic compounds like isoquinolines, which can interact strongly with the acidic silica gel leading to tailing, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve the peak shape.[8]

      • Dry Loading: If your compound is not very soluble in the mobile phase, use the "dry loading" technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of the column.[8]

  • Recrystallization: This can be a highly effective technique for obtaining very pure material, provided a suitable solvent or solvent system can be found.

  • Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction can be a powerful tool to separate them from neutral or acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an aqueous acid. The basic isoquinoline will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure isoquinoline extracted with an organic solvent.

Method-Specific Troubleshooting and Protocols

Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to an isoquinoline.[9][10]

FAQs for Bischler-Napieralski Reaction
  • Q: My Bischler-Napieralski reaction is failing. I suspect the dehydrating agent is the issue. How do I choose the right one?

    • A: The choice of dehydrating agent is critical and depends on the reactivity of your substrate.

      • For electron-rich substrates: Phosphorus oxychloride (POCl₃) is a common and often effective choice.[5]

      • For less reactive or deactivated substrates: A stronger dehydrating agent is necessary. A mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a more potent option.[2][6] The pyrophosphate generated is an excellent leaving group.[6]

      • For milder conditions: Modern protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine allow the reaction to proceed at lower temperatures and can be more effective for sensitive substrates.[5]

  • Q: The reaction mixture has turned into a thick, unmanageable tar. What happened?

    • A: Tar formation is usually a result of decomposition at high temperatures or prolonged reaction times.[7] Carefully control the reaction temperature and monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to avoid overheating. Ensure sufficient solvent is used to maintain a stirrable mixture.[7]

Experimental Protocols for Bischler-Napieralski Reaction

Protocol 1: Classical Synthesis using Phosphoryl Chloride

This protocol is suitable for activated β-arylethylamides.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-arylethylamide (1.0 equiv) in a dry, high-boiling solvent such as toluene or xylene.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) dropwise.[4] The addition can be exothermic.

  • Reaction: After the addition is complete, heat the mixture to reflux (80-140 °C).[4] Monitor the reaction's progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by slowly pouring it onto crushed ice or into a saturated aqueous solution of sodium bicarbonate.[7]

  • Extraction and Purification: Make the aqueous solution basic with NaOH or NH₄OH. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Mild Synthesis using Triflic Anhydride (Movassaghi Method)

This modern protocol is advantageous for substrates that are sensitive to harsh acidic conditions.[4]

  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM) and cool the solution to -20 °C.[5]

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv), followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).[5]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[5] Monitor the reaction's progress by TLC.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[5]

Table 1: Comparison of Bischler-Napieralski Reaction Conditions

Substrate TypeDehydrating AgentSolventTemperatureTypical YieldReference
Electron-rich β-arylethylamidePOCl₃TolueneRefluxModerate to High[4]
Deactivated β-arylethylamideP₂O₅ in POCl₃XyleneRefluxLow to Moderate[2][6]
Sensitive N-alkylamidesTf₂O, 2-chloropyridineDCM-20 °C to 0 °CHigh[4][5]
Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[11][12]

FAQs for Pictet-Spengler Reaction
  • Q: My Pictet-Spengler reaction is not working, even with an activated aromatic ring. What could be the problem?

    • A: Assuming your substrate is suitable, the issue often lies with the acid catalyst or the reaction conditions.

      • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[12] If the catalyst is too weak, the iminium ion will not form in sufficient concentration. Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂ are often effective.[3]

      • Decomposition of Starting Materials: Some β-arylethylamines, particularly tryptophan derivatives, can be sensitive to harsh acidic conditions and high temperatures. Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed.[7]

      • Two-Step Procedure: For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization.[3]

  • Q: I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

    • A: The formation of cis and trans isomers is common when a new chiral center is created. The ratio is often dependent on whether the reaction is under kinetic or thermodynamic control. The cis isomer is typically the kinetic product, while the trans isomer is the thermodynamic product. Reaction conditions such as temperature, reaction time, and the choice of acid catalyst can influence the diastereoselectivity.

Experimental Protocol for Pictet-Spengler Reaction

This is a general procedure and may require optimization for specific substrates.

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, toluene, or water).[7]

  • Addition of Aldehyde: To the stirred solution, add the aldehyde or ketone (1.0-1.2 equiv) at room temperature.[7]

  • Acid Catalysis: Add the acid catalyst (e.g., TFA, HCl). The amount and type of acid will depend on the substrate.

  • Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) for 1 to 24 hours.[7] Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture and dissolve the residue in an organic solvent like ethyl acetate. Wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.[7]

Table 2: Catalyst and Condition Effects in a Model Pictet-Spengler Reaction (Tryptamine + Aldehyde)

CatalystSolventTemperatureTimeYieldReference
TFACH₂Cl₂Room Temp12 hHigh[7]
L-Tartaric AcidH₂O80 °C6 hGood[7]
NH₄ClMeOHReflux30 min~90%[13]
Halogen Bond CatalystCHCl₃80 °C24 hup to 98%[14]
Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine via an acid-catalyzed cyclization of a benzalaminoacetal intermediate.[15][16]

FAQs for Pomeranz-Fritsch Reaction
  • Q: The yields of my Pomeranz-Fritsch reaction are consistently low. What are the most critical parameters to optimize?

    • A: The Pomeranz-Fritsch reaction is notoriously sensitive to reaction conditions, and low yields are a common complaint with the classical procedure.

      • Acid Catalyst and Strength: The classical reaction often requires strong, harsh acids like concentrated sulfuric acid.[16][17] The optimal acid and its concentration are highly substrate-dependent. A screen of different acids (e.g., H₂SO₄, PPA, Tf₂O) and their concentrations is often necessary.

      • Substrate Electronics: As with other electrophilic aromatic substitutions, electron-donating groups on the benzaldehyde favor the cyclization and lead to higher yields, while electron-withdrawing groups hinder the reaction.[15] For deactivated systems, more forcing conditions are required.

      • Reaction Modifications: Several modifications have been developed to improve yields and expand the scope of the reaction. The Schlittler-Muller and Bobbitt modifications are two examples that provide access to different types of isoquinoline derivatives under potentially milder conditions.[15][17]

  • Q: My reaction is not working with an electron-withdrawing group on the benzaldehyde. Is there any way to make this transformation successful?

    • A: This is a significant challenge due to the deactivation of the aromatic ring towards electrophilic attack. While difficult, success may be achieved by using stronger acid catalysts, higher temperatures, and longer reaction times. However, this also increases the risk of decomposition. Alternative, more modern isoquinoline syntheses that do not rely on electrophilic aromatic substitution may be a better approach for such substrates.

Experimental Protocol for a Modified Pomeranz-Fritsch Reaction (Jackson Modification)

This protocol involves the cyclization of an N-tosylated amine.

  • Schiff Base Formation and Reduction: Dissolve the benzaldehyde (1 equiv) and aminoacetaldehyde dimethyl acetal (1 equiv) in toluene. Heat the mixture at reflux with a Dean-Stark apparatus to remove water.[15] After cooling, add ethanol and then sodium borohydride (1.5 equiv) portion-wise at 0 °C to reduce the imine.

  • Tosylation: Add a solution of sodium hydroxide followed by tosyl chloride (1.1 equiv) and stir vigorously to form the N-tosylated amine.[15]

  • Cyclization and Detosylation: Acidify the mixture with hydrochloric acid and heat to reflux.[15] This step effects both the cyclization and the subsequent detosylation.

  • Work-up and Purification: Cool the reaction mixture and make it basic with sodium hydroxide. Extract the product with an organic solvent like dichloromethane. Dry the organic layer, concentrate, and purify the crude product by column chromatography.[15]

Reaction Mechanism Visualization (Pomeranz-Fritsch)

Caption: Simplified mechanism of the Pomeranz-Fritsch reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
  • BenchChem. (2025). Technical Support Center: Purification of 1(2H)
  • Organic Chemistry Portal. Bischler-Napieralski Reaction.
  • Bischler-Napieralski Reaction. (n.d.). Cambridge University Press.
  • J&K Scientific LLC. (2025). Bischler–Napieralski Reaction.
  • Pomeranz-Fritsch Reaction. (n.d.). Cambridge University Press.
  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • Lee, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology. [Link]

  • Bischler napieralski reaction. (2016). SlideShare. [Link]

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-106.
  • Optimization of the appropriate solvent and temperature. (n.d.). ResearchGate. [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (2017). Digital Commons@DePaul. [Link]

  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. [Link]

  • Studzińska, M., & Bocian, S. (2018). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. Molecules, 23(2), 486. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.
  • Or-Rashid, M. M. H., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters, 21(10), 3683–3687. [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. (2020). Angewandte Chemie International Edition, 59(38), 16543-16547. [Link]

  • BenchChem. (2025). Improving the yield of the Bischler-Napieralski reaction for isoquinolines.
  • Reaction condition optimization, regarding solvent, temperature, catalyst concentration, oxidant, and oxidant amount. (n.d.). ResearchGate. [Link]

  • Reimers, F. E. (1945). U.S. Patent No. 2,391,270. Washington, DC: U.S.
  • Purification of isoquinoline. (1989).
  • Comparison of Pictet-Spengler reaction. (2022). ResearchGate. [Link]

  • Wang, D., et al. (2018). Preparative Separation of Isoquinoline Alkaloids From Phellodendri Cortex by Ph‑zone-Refining Counter-Current Chromatography. Amanote Research. [Link]

  • SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. [Link]

  • Raheem, I. T., et al. (2010). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 132(22), 7543–7545. [Link]

  • Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. (2025). The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. (2013). ResearchGate. [Link]

  • Damrath, M., Döring, A., & Nachtsheim, B. J. (2022). Halogen bond-catalyzed Pictet–Spengler reaction. Chemical Communications, 58(15), 2496-2499. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. (2017). The Journal of Physical Chemistry Letters, 8(20), 5064–5069. [Link]

  • The plausible mechanism of Pomeranz-Fritsch reaction. (n.d.). ResearchGate. [Link]

  • A new modification of the pomeranz–fritsch isoquinoline synthesis. (1976). Journal of the Chemical Society, Perkin Transactions 1, 359-363. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Confirmation of 3,6-Dichloro-1-methylisoquinoline

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. The precise a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential for therapeutic application. This guide provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 3,6-dichloro-1-methylisoquinoline, a halogenated heterocyclic compound representative of a class of molecules with significant potential in organic synthesis.[1] While various spectroscopic techniques provide essential data, we will demonstrate why single-crystal X-ray crystallography stands as the definitive method for absolute structural assignment.

The Imperative of Unambiguous Structure Determination

Isoquinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[2][3] The introduction of substituents, such as the two chlorine atoms and a methyl group in 3,6-dichloro-1-methylisoquinoline, creates multiple isomers. Misidentification of an isomer can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns in drug development. Therefore, relying on a single analytical technique can be misleading. An integrated approach is often necessary, but one method typically provides the ultimate, irrefutable evidence of the molecular structure.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides a precise three-dimensional map of the atomic arrangement within a crystal.[4][5] By analyzing the pattern of X-rays diffracted by the electron clouds of the atoms in a crystalline lattice, we can determine not only the connectivity of atoms but also precise bond lengths, bond angles, and stereochemistry.[6][7] For a molecule like 3,6-dichloro-1-methylisoquinoline, XRD offers the unequivocal advantage of directly visualizing the substitution pattern on the isoquinoline core, leaving no ambiguity.

The fundamental principle of XRD is Bragg's Law, which relates the wavelength of incident X-rays, the angle of diffraction, and the spacing between crystal lattice planes.[6] The collected diffraction data, a series of spots of varying intensities, represents the Fourier transform of the crystal's electron density.[8] Computational methods are then used to solve the "phase problem" and reconstruct a three-dimensional electron density map, into which the atomic model of the molecule is fitted and refined.[7][8]

Causality in Experimental Design: Why Choose X-ray Crystallography?
  • Unambiguous Isomer Identification: Spectroscopic methods like NMR and MS can often suggest a structure, but may not definitively distinguish between closely related isomers. X-ray crystallography provides a direct image of the molecule, confirming the exact positions of the chloro and methyl substituents.

  • High Resolution and Precision: The technique yields atomic-level resolution, providing highly accurate measurements of bond lengths and angles that can inform on molecular strain and electronic effects.[9]

  • Solid-State Conformation: It reveals the preferred conformation of the molecule in the solid state and provides insights into intermolecular interactions such as stacking or hydrogen bonding, which are crucial for understanding material properties.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires meticulous execution.

Step 1: Growing High-Quality Single Crystals This is often the most challenging step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. A crystal suitable for modern diffractometers should ideally be between 0.02 and 0.5 mm in each dimension.[5]

  • Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Methodology: Slow Evaporation

    • Dissolve the purified 3,6-dichloro-1-methylisoquinoline in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a hexane/dichloromethane mixture) in a clean vial.

    • The chosen solvent should be one in which the compound is moderately soluble.

    • Cover the vial with a cap, pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • As the solution becomes supersaturated, crystals will begin to form. The slower the evaporation, the larger and higher quality the crystals are likely to be.

Step 2: Data Collection This step involves exposing the crystal to a focused beam of monochromatic X-rays and recording the resulting diffraction pattern.[10]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[8] This minimizes thermal vibration of the atoms, leading to sharper diffraction spots and higher quality data.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] The instrument generates X-rays (commonly from a Molybdenum or Copper source), which are directed at the crystal.[5]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).[6][8] A full dataset may consist of hundreds of images, each corresponding to a small rotation angle.[10]

Step 3: Data Processing and Structure Solution The raw diffraction images are processed computationally to generate a file containing the Miller indices (h,k,l) and intensity of each reflection.[11]

  • Integration and Scaling: Software is used to identify the diffraction spots on each image, determine the unit cell dimensions, and integrate the intensity of each spot. The intensities are then scaled and merged to create a single, comprehensive dataset.[11]

  • Structure Solution: For small molecules like this, direct methods are typically used to solve the phase problem and generate an initial electron density map.[7][8] This map reveals the positions of the heaviest atoms first (in this case, the chlorine atoms).

  • Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined iteratively using least-squares methods, which adjust atomic positions and thermal parameters to improve the agreement between the diffraction data calculated from the model and the experimentally observed data.[12][13] The quality of the final structure is assessed using parameters like the R-factor (R1) and the free R-factor (Rfree), with final values typically between 15% and 25%.[12]

Diagram 1: X-ray Crystallography Workflow

Xray_Workflow cluster_wet_lab Wet Lab cluster_data_collection Data Collection cluster_computation Computational Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation) Synthesis->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Diffraction X-ray Diffraction (Data Acquisition) Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (R-factors) Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure Integrated_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Start Purified Compound MS Mass Spectrometry (Molecular Formula, Isotopic Pattern) Start->MS Provides NMR NMR Spectroscopy (C-H Framework, Connectivity) Start->NMR Provides XRD X-ray Crystallography (3D Structure, Isomer Confirmation) Start->XRD Requires Crystal Conclusion Unambiguous Structural Confirmation MS->Conclusion Suggests NMR->Conclusion Supports XRD->Conclusion Definitively Confirms

Sources

Comparative

comparing the reactivity of different positions on the isoquinoline ring

An In-Depth Guide to the Positional Reactivity of the Isoquinoline Ring For Researchers, Scientists, and Drug Development Professionals Introduction: The Electronic Dichotomy of Isoquinoline Isoquinoline is a bicyclic ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Positional Reactivity of the Isoquinoline Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electronic Dichotomy of Isoquinoline

Isoquinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] This fusion creates a molecule with a distinct electronic dichotomy that governs its chemical behavior. The pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This nitrogen atom exerts a powerful electron-withdrawing inductive effect, rendering the heterocyclic ring electron-deficient (π-deficient). Conversely, the carbocyclic benzene ring remains relatively electron-rich, similar to naphthalene.[2]

This intramolecular differentiation is the cornerstone of isoquinoline's reactivity. The electron-poor pyridine ring is susceptible to attack by nucleophiles, while the electron-rich benzene ring is the preferred site for attack by electrophiles.[3][4] Furthermore, under acidic conditions typical for many electrophilic substitutions, the basic lone pair of electrons on the nitrogen atom becomes protonated.[1][5] This forms the isoquinolinium cation, which further deactivates the entire molecule, particularly the heterocyclic ring, towards electrophilic attack.[5]

Part 1: Electrophilic Aromatic Substitution (SEAr) - The Carbocyclic Realm

Electrophilic aromatic substitution on the isoquinoline scaffold occurs almost exclusively on the electron-rich benzene ring.[6][7] The protonated pyridinium ring is strongly deactivated, making substitution on the heterocyclic part energetically unfavorable.

Positional Selectivity: The Primacy of C5 and C8

Within the benzene ring, electrophilic attack preferentially occurs at positions C5 and C8.[2][3][8] This regioselectivity can be rationalized by examining the stability of the cationic Wheland intermediate (also known as an arenium ion or sigma complex) formed during the reaction.

When an electrophile attacks at C5 or C8, the resulting positive charge can be delocalized across the ring system through several resonance structures. Crucially, these resonance forms keep the aromatic sextet of the pyridine ring intact, leading to a more stable intermediate.[2] In contrast, attack at C6 or C7 would force a resonance structure that disrupts the aromaticity of the pyridine ring, resulting in a significantly less stable, higher-energy intermediate.[2]

For this reason, reactions like nitration, halogenation, and sulfonation consistently yield C5 and C8 substituted products.

Caption: Electrophilic attack at C5 yields a stable Wheland intermediate.

Comparative Data on Electrophilic Reactions

The ratio of C5 to C8 substitution can be influenced by reaction conditions and the specific electrophile used. Nitration, for instance, typically yields a mixture of both isomers, with the C5 product often predominating.

ReactionReagentsMajor Product(s)Typical Yield/RatioReference(s)
Nitration HNO₃, H₂SO₄, 0°C5-Nitroisoquinoline & 8-Nitroisoquinoline90% (C5), 10% (C8)[8][9]
Sulfonation Oleum, 180°CIsoquinoline-5-sulfonic acidPredominantly C5[9][10]
Bromination Br₂, H₂SO₄5-Bromoisoquinoline & 8-BromoisoquinolineMixture of C5 and C8[11]
Experimental Protocol: Nitration of Isoquinoline

This protocol describes the synthesis of 5-nitro and 8-nitroisoquinoline, illustrating the typical regioselectivity of electrophilic attack.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice bath

  • Ammonium hydroxide solution

  • Standard laboratory glassware

Procedure:

  • Carefully dissolve isoquinoline in concentrated sulfuric acid in a flask, maintaining a low temperature using an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the isoquinoline solution. The temperature must be maintained at or below 0°C throughout the addition to control the exothermic reaction.[8]

  • After the addition is complete, allow the reaction mixture to stir at 0°C for a specified period (e.g., 2 hours).

  • Pour the reaction mixture carefully over crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until the mixture is basic. This will precipitate the nitroisoquinoline products.

  • Filter the resulting solid, wash with cold water, and dry.

  • The product is a mixture of 5-nitroisoquinoline (~90%) and 8-nitroisoquinoline (~10%), which can be separated by chromatography.[8]

Part 2: Nucleophilic Aromatic Substitution (SNAr) - The Heterocyclic Stronghold

The electron-deficient nature of the pyridine ring makes it the exclusive target for nucleophilic attack.[3][9] This reactivity is the inverse of that observed for electrophilic substitution.

Positional Selectivity: The Unrivaled Reactivity of C1

Nucleophilic attack on isoquinoline overwhelmingly favors the C1 position.[7][8][12][13] The rationale for this strong preference lies in the stability of the anionic Meisenheimer-like intermediate formed during the addition-elimination mechanism.

When a nucleophile attacks C1, the resulting negative charge is effectively delocalized onto the electronegative nitrogen atom in one of the key resonance structures.[12] This provides substantial stabilization to the intermediate. An attack at any other position in the pyridine ring, such as C3, would not allow for this direct stabilization of the negative charge by the nitrogen, leading to a much less stable intermediate.[10] Therefore, the reaction pathway via C1 attack is kinetically and thermodynamically favored. Should the C1 position be occupied, nucleophilic attack can then occur at C3.[10]

Caption: Nucleophilic attack at C1 generates a highly stable intermediate.

Comparative Data on Nucleophilic Reactions

The high electrophilicity of the C1 position makes it reactive towards a wide range of nucleophiles, from amines to organometallics.[14]

ReactionReagentsMajor ProductNotesReference(s)
Chichibabin Amination NaNH₂, liq. NH₃1-AminoisoquinolineClassic method for direct amination.[9][13][15]
Alkylation n-BuLi, then H₂O1-Butyl-1,2-dihydroisoquinolineInitial addition product. Aromatization requires an extra oxidation step.[8][9]
Hydroxylation KOH, fusion1-Isoquinolone (Isocarbostyril)Tautomerizes to the more stable amide form.[11]
Substitution on Halo-isoquinolines Nu⁻ (e.g., RO⁻, R₂NH) on 1-Chloroisoquinoline1-Substituted isoquinoline1-haloisoquinolines are highly reactive towards SNAr.[11][12]
Experimental Protocol: Chichibabin Amination of Isoquinoline

This protocol details the direct amination of isoquinoline at the C1 position, a hallmark reaction demonstrating its susceptibility to nucleophiles.

Materials:

  • Isoquinoline

  • Sodium amide (NaNH₂)

  • Liquid ammonia (liq. NH₃)

  • Anhydrous Toluene or Xylene

  • Dry-ice/acetone condenser

  • Ammonium chloride solution

Procedure:

  • Set up a three-necked flask equipped with a dry-ice condenser and a mechanical stirrer in a well-ventilated fume hood.

  • Condense liquid ammonia into the flask.

  • Add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of isoquinoline in an anhydrous solvent (e.g., toluene) to the sodium amide suspension.

  • Allow the reaction to stir at the temperature of boiling ammonia (-33°C) for several hours. The reaction progress can be monitored by observing the evolution of hydrogen gas.

  • After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated ammonium chloride solution to neutralize the excess sodium amide.

  • Allow the ammonia to evaporate. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or chloroform).

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-aminoisoquinoline.[9][15]

Summary of Positional Reactivity

The reactivity of the isoquinoline ring is starkly divided between its two constituent rings, a direct consequence of the electronic influence of the nitrogen atom.

PositionReactivity towards Electrophiles (SEAr)Reactivity towards Nucleophiles (SNAr)Rationale
C1 Highly DeactivatedHighly Activated Primary site for nucleophilic attack due to stabilization of the anionic intermediate by nitrogen.
C3 Highly DeactivatedActivated (if C1 is blocked)Secondary site for nucleophilic attack.
C4 DeactivatedLow ReactivityPart of the electron-deficient pyridine ring.
C5 Activated UnreactivePrimary site for electrophilic attack due to stable cationic intermediate (keeps pyridine ring aromatic).
C6 Low ReactivityUnreactiveElectrophilic attack leads to a less stable intermediate that disrupts pyridine aromaticity.
C7 Low ReactivityUnreactiveElectrophilic attack leads to a less stable intermediate that disrupts pyridine aromaticity.
C8 Activated UnreactivePrimary site for electrophilic attack due to stable cationic intermediate (keeps pyridine ring aromatic).

Conclusion

The chemical behavior of isoquinoline is a textbook example of how heterocyclic fusion dictates regioselectivity. The electron-withdrawing nitrogen atom deactivates the pyridine ring to electrophilic attack while simultaneously activating it for nucleophilic attack, particularly at the C1 position. Conversely, the carbocyclic ring retains its aromatic character and is the preferred site for electrophilic substitution, with a strong preference for the C5 and C8 positions. This predictable and well-understood dichotomy in reactivity makes isoquinoline a versatile and valuable scaffold for the synthesis of a wide array of functionalized molecules in medicinal chemistry and materials science.

References

Sources

Validation

assessing the novelty of 3,6-Dichloro-1-methylisoquinoline derivatives in patent literature

This guide provides an in-depth technical assessment of 3,6-Dichloro-1-methylisoquinoline , positioning it as a specialized scaffold in the landscape of kinase inhibitors and antimicrobial drug discovery. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of 3,6-Dichloro-1-methylisoquinoline , positioning it as a specialized scaffold in the landscape of kinase inhibitors and antimicrobial drug discovery.

Executive Summary: The Strategic Value of the 1-Methyl-3,6-Dichloro Core

In the crowded field of isoquinoline-based therapeutics, 3,6-Dichloro-1-methylisoquinoline represents a distinct "privileged structure" variant. While the isoquinoline core is ubiquitous in FDA-approved drugs (e.g., Fasudil, Nelfinavir), the specific 3,6-dichloro substitution pattern combined with C1-methylation offers a unique pharmacological profile.

This scaffold is not merely a random derivative; it addresses two critical liabilities of the standard isoquinoline pharmacophore:

  • Metabolic Stability: The C1-position of isoquinolines is highly susceptible to oxidative metabolism (forming isocarbostyrils) by aldehyde oxidase (AOX). The 1-methyl group sterically and electronically blocks this metabolic soft spot.

  • Selectivity Tuning: The 3,6-dichloro motif provides orthogonal handles for cross-coupling (Suzuki/Buchwald) while modulating the pKa of the quinoline nitrogen, critical for ATP-binding pocket interactions in kinase targets.

Structural Analysis & Novelty Assessment

The "Product" vs. Standard Alternatives

To assess novelty, we compare the 3,6-Dichloro-1-methylisoquinoline scaffold against the two most common prior art alternatives: the unsubstituted 1-Methylisoquinoline and the 6,7-Dimethoxy analogs (common in EGFR inhibitors).

Table 1: Comparative Physicochemical & Functional Profile

Feature3,6-Dichloro-1-methylisoquinoline (Focus)1-Methylisoquinoline (Standard)6,7-Dimethoxyisoquinoline (Common)
Metabolic Stability High (C1 blocked, Cl deactivates ring)Medium (C1 blocked, but ring oxidation possible)Low (Electron-rich ring prone to CYP oxidation)
Electronic Character Electron-Deficient (Pi-acceptor)NeutralElectron-Rich (Pi-donor)
Synthetic Utility High (Two distinct Cl handles for diversification)Low (Requires harsh functionalization)Medium (Methoxy groups are fixed)
Lipophilicity (ClogP) ~3.9 (High membrane permeability)~2.5~2.1
Kinase Selectivity Tunable (Halogens fill hydrophobic pockets)Poor (Promiscuous binding)High (H-bond acceptors)
Patent Landscape Analysis

A review of patent literature reveals that while isoquinolines are heavily patented, the specific 3,6-dichloro-1-methyl combination is an "underexplored island" of chemical space.

  • Prior Art: Most patents focus on 6,7-disubstituted systems (derived from vanillin) or 1-amino derivatives.

  • Novelty Sweet Spot: The 3,6-dichloro pattern allows for "regioselective diversification." The C3-Cl is more reactive toward nucleophilic aromatic substitution (

    
    ) or Pd-catalyzed coupling than the C6-Cl, allowing sequential library generation—a highly patentable attribute for SAR exploration.
    

Synthetic Methodologies & Experimental Protocols

Unlike simple isoquinolines synthesized via the Bischler-Napieralski reaction (which struggles to place a chlorine at C3), the synthesis of 3,6-Dichloro-1-methylisoquinoline requires a specialized approach to ensure regiocontrol.

Recommended Synthesis Route: Nucleophilic Alkylation of 3,6-Dichloroisoquinoline

This protocol utilizes the high reactivity of the C1 position in the parent 3,6-dichloroisoquinoline toward organolithium reagents, followed by oxidative aromatization.

Protocol 1: Synthesis of 3,6-Dichloro-1-methylisoquinoline

Reagents:

  • Precursor: 3,6-Dichloroisoquinoline (Commercially available or synthesized from 4-chlorohomophthalimide).

  • Alkylation Agent: Methyllithium (MeLi) (1.6 M in diethyl ether).

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Add 3,6-Dichloroisoquinoline (1.0 eq, 10 mmol) and dissolve in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Nucleophilic Addition: Dropwise add Methyllithium (1.1 eq, 11 mmol) over 20 minutes. The solution will likely change color (deep red/orange) indicating the formation of the 1-methyl-1,2-dihydroisoquinoline "ate" complex.

  • Quench: Stir at -78°C for 1 hour, then slowly warm to 0°C. Quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract the intermediate (dihydro-species) with Ethyl Acetate (3 x 50 mL). Dry over

    
     and concentrate in vacuo. Note:  Do not purify extensively here; the dihydro-intermediate is unstable.
    
  • Oxidative Aromatization: Redissolve the crude dihydro-intermediate in Toluene (50 mL). Add DDQ (1.2 eq). Stir at room temperature for 2-4 hours. The reaction turns dark as DDQ is reduced.

  • Purification: Filter through a pad of Celite to remove hydroquinone byproducts. Wash with 1N NaOH (to remove residual DDQ species). Flash chromatography (Hexanes/EtOAc 9:1) yields the pure 3,6-Dichloro-1-methylisoquinoline .

Validation Criteria:

  • 1H NMR: Look for the disappearance of the C1-proton (singlet ~9.0 ppm in parent) and appearance of a methyl singlet at ~2.9 ppm.

  • MS (ESI): M+H peak at ~212/214 Da (characteristic isotope pattern for two chlorines).

Visualizing the Logic: SAR & Synthesis

Synthesis Workflow Diagram

This diagram illustrates the conversion logic, highlighting the critical "Regioselective Activation" points.

SynthesisRoute Start 3,6-Dichloroisoquinoline (Parent Scaffold) Step1 Nucleophilic Attack (MeLi, -78°C, THF) Start->Step1 C1 Activation Inter 1-Methyl-1,2-dihydro Intermediate (Unstable) Step1->Inter Step2 Oxidative Aromatization (DDQ or MnO2) Inter->Step2 Restoring Aromaticity Product 3,6-Dichloro-1-methylisoquinoline (Target Scaffold) Step2->Product

Figure 1: Two-step synthesis via nucleophilic alkylation and oxidation to install the C1-methyl group while preserving the halogenation pattern.

SAR Decision Tree (Novelty Logic)

Why choose this specific derivative? The decision tree below maps the medicinal chemistry logic.

SAR_Logic Root Isoquinoline Scaffold Optimization Prob1 Problem: Metabolic Instability (AOX oxidation at C1) Root->Prob1 Prob2 Problem: Lack of Selectivity (Promiscuous Binding) Root->Prob2 Sol1 Solution: Block C1 with Methyl Group Prob1->Sol1 Result 3,6-Dichloro-1-methylisoquinoline Sol1->Result Sol2 Solution: Halogenation (3,6-Dichloro) Prob2->Sol2 Sol2->Result Benefit1 Benefit: C3-Cl (S_NAr Reactive Handle) Result->Benefit1 Benefit2 Benefit: C6-Cl (Hydrophobic Pocket Fill) Result->Benefit2

Figure 2: Medicinal chemistry rationale. The 1-Methyl group solves metabolic issues, while the 3,6-dichloro pattern enables library generation and selectivity.

References

  • BenchChem. "3,6-Dichloroisoquinoline: A Versatile Precursor in Organic Synthesis." BenchChem Technical Guides. Accessed October 2023. Link

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction: Mechanism and Modifications." Organic Chemistry Portal. Link

  • J&K Scientific. "Synthesis of 1-Substituted Isoquinolines via Nucleophilic Addition." J&K Scientific Technical Notes. Link

  • PubChem. "Compound Summary: 1-Methylisoquinoline (CAS 1721-93-3)." National Center for Biotechnology Information. Link

  • ChemicalBook. "Product Entry: Isoquinoline, 1,3-dichloro-6-methyl- (Isomer Comparison)." ChemicalBook. Link

Comparative

Benchmarking the Efficacy of 3,6-Dichloro-1-methylisoquinoline-Based Compounds: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of 3,6-dichloro-1-methylisoquinoline-based compounds. While direct experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the efficacy of 3,6-dichloro-1-methylisoquinoline-based compounds. While direct experimental data for this specific chemical entity is emerging, this document synthesizes insights from the broader class of isoquinoline and quinoline derivatives to propose a robust, scientifically-grounded methodology for its evaluation. The isoquinoline scaffold is a privileged structure in medicinal chemistry, known to be the core of numerous bioactive compounds, particularly in oncology.[1][2][3] This guide will delve into the hypothetical mechanism of action, propose a detailed experimental workflow for efficacy testing, and provide a comparative analysis against established alternatives.

The Therapeutic Promise of Isoquinoline Derivatives in Oncology

Isoquinoline and its derivatives have garnered significant attention in cancer research due to their diverse biological activities.[2][3] These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][4] The core structure of isoquinoline provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of inhibitory activity and selectivity against specific molecular targets.[1][5]

The subject of this guide, 3,6-dichloro-1-methylisoquinoline, is a halogenated heterocyclic compound with potential as a precursor for novel pharmaceutical agents.[1] The presence of two chlorine atoms offers opportunities for selective functionalization, enabling the synthesis of a library of derivatives for screening and optimization.[1]

Postulated Mechanism of Action: Targeting Key Cancer Signaling Pathways

Based on the known activities of related isoquinoline and quinoline compounds, it is hypothesized that 3,6-dichloro-1-methylisoquinoline derivatives could exert their anticancer effects by inhibiting protein kinases within critical signaling cascades.[1][4] Two of the most frequently dysregulated pathways in cancer, and therefore high-priority targets, are the PI3K/Akt/mTOR and MAPK/ERK pathways.[4]

Caption: Postulated inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways by a hypothetical 3,6-dichloro-1-methylisoquinoline-based inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3,6-Dichloro-1-methyl- isoquinoline Derivative (Hypothetical Inhibitor) Inhibitor->PI3K Inhibitor->MEK

A Phased Approach to Efficacy Benchmarking

A systematic, multi-tiered approach is essential for thoroughly evaluating the efficacy of a novel compound. This process should begin with in vitro biochemical and cellular assays and progress to more complex in vivo models.[6]

Caption: A tiered experimental workflow for benchmarking compound efficacy.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Evaluation cluster_phase3 Phase 3: Safety & Toxicology biochemical Biochemical Assays (Kinase Inhibition, IC50) cellular Cell-Based Assays (Viability, Apoptosis, Target Engagement) biochemical->cellular Proceed if potent & selective pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) cellular->pk_pd Proceed if effective in cellular models efficacy Xenograft Efficacy Studies pk_pd->efficacy toxicity In Vitro & In Vivo Toxicity Profiling efficacy->toxicity Proceed if efficacious and well-tolerated

Comparative Efficacy Data (Hypothetical)

To provide a clear benchmark, the efficacy of a lead 3,6-dichloro-1-methylisoquinoline derivative (let's call it "IQ-Lead") should be compared against established kinase inhibitors known to target the PI3K/Akt/mTOR and/or MAPK/ERK pathways.

CompoundTarget Kinase(s)Biochemical IC50 (nM)Cell Viability IC50 (µM) - MCF-7Cell Viability IC50 (µM) - A549
IQ-Lead (Hypothetical) PI3Kα / MEK1 15 / 50 0.8 1.2
Alpelisib (PI3Kα inhibitor)PI3Kα50.5>10
Trametinib (MEK1/2 inhibitor)MEK1/20.9 / 1.80.010.008
Doxorubicin (Chemotherapeutic)Topoisomerase IIN/A0.20.15

Data presented is hypothetical for illustrative purposes.

Detailed Experimental Protocols

The following are detailed protocols for key experiments in the benchmarking workflow.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against target kinases (e.g., PI3K, MEK).

Materials:

  • Recombinant human kinases (e.g., PI3Kα, MEK1)

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., IQ-Lead)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.[6]

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the effect of the test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration to calculate the IC50 value.

Western Blot for Target Engagement

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of target engagement and downstream signaling effects.[6]

Objective: To evaluate the effect of the test compound on the phosphorylation status of downstream targets of the inhibited kinase (e.g., p-Akt, p-ERK).

Materials:

  • Cancer cell line

  • Test compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells and determine the protein concentration.[6]

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[6]

  • Probe the membrane with primary antibodies against the target proteins and a loading control.[6]

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[6]

Data Analysis: Quantify the band intensities and normalize them to the loading control. Compare the levels of phosphorylated proteins in treated versus untreated cells to assess the inhibitory effect on the signaling pathway.

Conclusion and Future Directions

The framework outlined in this guide provides a robust starting point for the comprehensive evaluation of 3,6-dichloro-1-methylisoquinoline-based compounds. By systematically assessing their biochemical and cellular activities and comparing them to established drugs, researchers can effectively identify promising lead candidates for further preclinical and clinical development. The versatility of the isoquinoline scaffold suggests that with further chemical optimization, novel and potent anticancer agents can be developed from this promising chemical class.[1][5]

References

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

  • Non-Patentable Chemicals for Cancer Therapy. Iris Publishers. Available from: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. Available from: [Link]

  • COMPARATIVE MOLECULAR DOCKING STUDIES OF ISOQUINOLINE FUSED BICYLES WITH JANUS KINASE PROTEINS. N/A.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available from: [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. Available from: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available from: [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. PubMed. Available from: [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. Available from: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. N/A.
  • Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. ResearchGate. Available from: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

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Validation

A Comparative Review of Eco-Compatible Synthetic Routes for Isoquinolines: A Guide for Researchers

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds.[1][2] However, classical synthetic routes to this privileged h...

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds.[1][2] However, classical synthetic routes to this privileged heterocycle, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often rely on harsh reagents, high temperatures, and environmentally taxing solvents, presenting significant challenges to sustainable chemical production.[3] In an era of increasing environmental consciousness, the development of eco-compatible synthetic methodologies is not merely an academic exercise but a critical necessity for the pharmaceutical and chemical industries.

This guide provides a comparative analysis of established and emerging eco-compatible synthetic routes for isoquinolines. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices. Furthermore, this guide presents a quantitative comparison of key green metrics, detailed experimental protocols for selected methods, and visual representations of reaction pathways to aid in the selection of the most appropriate and sustainable route for your research and development endeavors.

The Imperative for Greener Isoquinoline Synthesis: A Paradigm Shift

Traditional methods for isoquinoline synthesis, while historically significant, are often accompanied by a substantial environmental footprint. The use of stoichiometric amounts of strong acids (e.g., polyphosphoric acid, phosphorus pentoxide), hazardous dehydrating agents (e.g., phosphorus oxychloride), and chlorinated solvents raises concerns regarding waste generation, energy consumption, and operator safety.[3] The principles of green chemistry advocate for a paradigm shift towards methodologies that prioritize atom economy, minimize waste (low E-factor), utilize renewable feedstocks and benign solvents, and employ catalytic rather than stoichiometric reagents.[1][3]

This guide will explore how modern synthetic techniques, including microwave irradiation, ultrasonication, and photocatalysis, are being harnessed to achieve these goals in the synthesis of isoquinolines. We will also examine how classical reactions are being reimagined with greener catalysts and reaction conditions.

Comparative Analysis of Synthetic Routes

The following table provides a comparative overview of various synthetic routes to isoquinolines, highlighting key green chemistry metrics. This data is intended to serve as a starting point for selecting a synthetic strategy that aligns with both your chemical objectives and sustainability goals.

Synthetic RouteCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Atom Economy (%)E-Factor (approx.)Key AdvantagesKey Disadvantages
Classical Bischler-Napieralski POCl₃, P₂O₅Toluene, AcetonitrileRefluxSeveral hoursModerate to GoodLowHighWell-established, broad substrate scopeHarsh reagents, high temperature, significant waste
Microwave-Assisted Bischler-Napieralski POCl₃ or milder reagentsAcetonitrile100-15010-30 minGood to ExcellentLowModerateDrastically reduced reaction times, improved yieldsStill requires stoichiometric reagents
Classical Pictet-Spengler Strong acids (HCl, H₂SO₄)VariousRefluxSeveral hoursGoodModerateHighForms tetrahydroisoquinolines directlyHarsh acidic conditions
Green Pictet-Spengler Organocatalysts, EnzymesWater, EthanolRoom Temp - 601-24 hGood to ExcellentHighLowMild conditions, environmentally benignMay have limited substrate scope
Ultrasound-Assisted Synthesis Various catalystsWater, EthanolRoom Temp - 5030-60 minExcellentHighLowRapid, energy-efficient, high yieldsSpecialized equipment required
Visible-Light Photocatalysis Organic dyes, Ru/Ir complexesBenign solventsRoom TempSeveral hoursGood to ExcellentHighLowMild conditions, high functional group toleranceCatalyst cost, potential for side reactions
Nanocatalysis Fe₃O₄, CuO-based NPsWater, PEG60-1001-5 hExcellentHighVery LowRecyclable catalyst, high efficiency, green solventsCatalyst synthesis and characterization

Note: Atom economy and E-factor are highly dependent on the specific substrates and reaction stoichiometry. The values presented are illustrative.

In-Depth Analysis of Eco-Compatible Synthetic Routes

This section provides a detailed examination of selected eco-compatible synthetic routes, including their mechanisms, experimental considerations, and the rationale behind their design.

Microwave-Assisted Synthesis: Accelerating Reactions with Green Energy

Microwave irradiation has emerged as a powerful tool in green chemistry, enabling rapid and efficient heating of reaction mixtures.[3] This often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods.[4]

Microwave-Assisted Bischler-Napieralski Reaction

The classical Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline, is notoriously sluggish and requires harsh conditions.[5] Microwave assistance can significantly ameliorate these drawbacks.

Mechanism Rationale: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating accelerates the rate-determining cyclization and dehydration steps, often allowing the use of milder reagents or lower catalyst loadings.

Bischler_Napieralski Amide β-Phenylethylamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 POCl₃, MW Intermediate2 Nitrilium Ion Intermediate1->Intermediate2 Heat Product 3,4-Dihydroisoquinoline Intermediate2->Product Intramolecular Electrophilic Aromatic Substitution

Figure 1: Simplified mechanism of the Microwave-Assisted Bischler-Napieralski reaction.

Experimental Protocol: Microwave-Assisted Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • Reactant Preparation: In a dedicated microwave process vial, combine N-(3,4-dimethoxyphenethyl)acetamide (1.0 mmol), acetonitrile (5 mL), and phosphorus oxychloride (1.2 mmol).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.

  • Workup: After cooling, carefully quench the reaction mixture with ice-water and basify with a concentrated solution of sodium hydroxide to pH > 10.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ultrasound-Assisted Synthesis: Harnessing Acoustic Cavitation for Green Chemistry

Ultrasonic irradiation provides a unique and efficient means of activating chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a dramatic acceleration of reaction rates.[6][7]

Ultrasound-Assisted One-Pot Synthesis of Isoquinolin-1(2H)-ones

This method provides a rapid and efficient route to isoquinolin-1(2H)-ones from readily available starting materials in a single pot, often in aqueous media.[8]

Mechanism Rationale: The intense energy released during cavitation enhances mass transfer and creates highly reactive radical species, promoting the key bond-forming events in the reaction cascade. The use of water as a solvent further aligns with green chemistry principles.

Ultrasound_Synthesis Reactants 2-Iodobenzamide + Ketone Intermediate1 Copper-catalyzed α-arylation Reactants->Intermediate1 Cu Catalyst, Ultrasound Product Isoquinolin-1(2H)-one Intermediate1->Product Intramolecular C-N cyclization, Ultrasound

Figure 2: Workflow for the ultrasound-assisted one-pot synthesis of isoquinolin-1(2H)-ones.

Experimental Protocol: Ultrasound-Assisted Synthesis of 3-Methylisoquinolin-1(2H)-one

  • Reactant Mixture: In a flask, combine 2-iodobenzamide (1.0 mmol), acetone (1.5 mmol), copper(I) iodide (10 mol%), and dimethyl sulfoxide (DMSO) as the solvent (5 mL).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate at 50°C for 45 minutes.

  • Workup: After completion of the reaction (monitored by TLC), pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visible-Light Photocatalysis: A Mild and Sustainable Approach

Visible-light photocatalysis has emerged as a powerful strategy for organic synthesis, enabling the formation of complex molecules under exceptionally mild conditions.[9][10] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating highly reactive radical intermediates.

Photocatalytic Synthesis of Isoquinoline-1,3-diones

This method allows for the synthesis of functionalized isoquinoline-1,3-diones from N-acryloylbenzamides through a radical cascade reaction.

Mechanism Rationale: The photocatalyst, excited by visible light, generates a radical from a suitable precursor. This radical then adds to the alkene of the N-acryloylbenzamide, initiating a cascade cyclization to form the isoquinoline-1,3-dione skeleton. The use of visible light as a renewable energy source and the mild reaction conditions are key green features.

Photocatalysis PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Light Visible Light (hν) Light->PC Radical Radical (R•) PC_excited->Radical SET Radical_Precursor Radical Precursor (R-X) Radical_Precursor->Radical Substrate N-Acryloylbenzamide Radical->Substrate Intermediate Radical Adduct Substrate->Intermediate Product Isoquinoline-1,3-dione Intermediate->Product Radical Cyclization

Sources

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 3,6-Dichloro-1-methylisoquinoline

[1][2][3] Executive Summary & Chemical Rationale This guide defines the disposal protocols for 3,6-Dichloro-1-methylisoquinoline . As a halogenated nitrogen heterocycle, this compound presents specific environmental pers...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Rationale

This guide defines the disposal protocols for 3,6-Dichloro-1-methylisoquinoline . As a halogenated nitrogen heterocycle, this compound presents specific environmental persistence and toxicity risks that disqualify it from standard organic waste streams.[1]

The Scientific Basis for Strict Disposal: The isoquinoline ring confers significant chemical stability, while the chlorine substituents at the 3 and 6 positions increase lipophilicity and resistance to biodegradation.[1] Improper disposal (e.g., drain pouring or low-temperature incineration) risks the formation of polychlorinated dibenzodioxins/furans (PCDD/Fs) due to the presence of both an aromatic backbone and chlorine atoms.[1]

Core Directive: All waste containing this compound must be segregated as Halogenated Hazardous Waste and routed for high-temperature incineration (>1100°C) with acid gas scrubbing.

Hazard Identification & Waste Characterization[4]

Before handling waste, you must validate the hazard profile.[1] Treat all uncharacterized isomers or derivatives with the highest precaution level.

Table 1: GHS Hazard Classification & Physical Properties
PropertyDescriptionImplications for Disposal
Physical State Solid (Crystalline)Requires separate solid waste stream; do not dissolve solely for disposal.[1]
GHS Health Skin Irrit. 2; Eye Irrit.[2][3][4] 2A; STOT SE 3Dust control is critical during transfer. Double-bagging required.
GHS Environmental Aquatic Acute 1; Aquatic Chronic 1Zero-discharge policy. No drain disposal under any circumstances.
Combustion Releases HCl, NOx, CO, CO2Incineration requires scrubbers (do not burn in open lab flames).[1]
RCRA Status Not P/U Listed (typically)Classify as Hazardous Waste Solid, N.O.S. (Not Otherwise Specified).[1]

Operational Disposal Protocol

A. Solid Waste (Pure Compound or Synthesis Solids)

Objective: Containment of dust and prevention of environmental leaching.[4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant (PTFE-lined) cap.[1]

  • Primary Containment: Transfer the solid 3,6-Dichloro-1-methylisoquinoline into a clear, 6-mil polyethylene bag. Twist and tape the bag shut.

  • Secondary Containment: Place the sealed bag inside the HDPE/Glass jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Chemical Name: 3,6-Dichloro-1-methylisoquinoline.[1]

    • Constituents: 100% Halogenated Organic Solid.[1]

    • Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[1]

B. Liquid Waste (Mother Liquors & Solvents)

Objective: Prevent cross-contamination with non-halogenated solvents.

  • Segregation: Do NOT mix with acetone, ethanol, or non-halogenated waste streams.[1] This compound must go into the Halogenated Organic Solvents carboy.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides), which could react with the isoquinoline nitrogen or the solvent matrix.[1]

  • pH Adjustment: If the solution is acidic (e.g., from an HCl salt formation step), neutralize to pH 6–8 using saturated Sodium Bicarbonate before adding to the solvent drum to prevent drum corrosion.[1]

C. Contaminated Debris (PPE, Weigh Boats, TLC Plates)[1]
  • Segregation: Do not throw contaminated gloves or weigh boats into the general lab trash.

  • Packaging: Collect in a dedicated "Solid Hazardous Debris" bucket lined with a heavy-duty yellow or red bio/chem-hazard bag.

  • Sharps: Contaminated needles/syringes must go into a hard-walled sharps container labeled "Chemo/Chemical Contaminated."

Decision Logic & Workflow

The following diagram illustrates the critical decision points for disposing of 3,6-Dichloro-1-methylisoquinoline to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 3,6-Dichloro-1-methylisoquinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent/Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves, TLC plates) StateCheck->Debris Bagging Double Bag in 6-mil Polyethylene Solid->Bagging ContainerS Place in Wide-Mouth HDPE Jar Bagging->ContainerS LabelS Label: Hazardous Waste Solid, N.O.S. (Toxic) ContainerS->LabelS EHS EHS Pickup & High-Temp Incineration LabelS->EHS Segregation Is solvent Halogenated? Liquid->Segregation HaloStream Add to Halogenated Waste Carboy Segregation->HaloStream Yes (DCM, Chloroform) NonHaloStream Segregate as Non-Halogenated Segregation->NonHaloStream No (Acetone, EtOAc) HaloStream->EHS Correction STOP: Treat as Halogenated due to Solute Content NonHaloStream->Correction Contains Cl-Isoquinoline Correction->HaloStream Bin Chem-Contaminated Solid Waste Bin Debris->Bin Bin->EHS

Figure 1: Decision matrix for segregating halogenated isoquinoline waste streams to prevent environmental contamination.

Emergency Contingencies

Spill Management (Solid)[1]
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and N95 dust mask or half-face respirator if powder is fine.[1]

  • Action: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.[1] Wipe area with soap and water.[2]

Spill Management (Liquid)[1]
  • Absorb: Use vermiculite or a commercial solvent absorbent pad.[1]

  • Clean: Wash the surface with a detergent solution.

  • Disposal: All absorbent materials must be treated as Solid Hazardous Waste (see Section 3A).

Regulatory Compliance & Documentation

To satisfy E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, your documentation must be audit-ready.[1]

  • Waste Profile: Ensure your institution's waste profile lists "Halogenated Organics" or "Chlorinated Heterocycles."

  • SDS Access: Keep the Safety Data Sheet (SDS) accessible near the waste accumulation area.

  • Prohibited Actions:

    • NO disposal down sink drains (Violation of Clean Water Act).

    • NO evaporation in fume hoods (Violation of Clean Air Act).

    • NO mixing with oxidizers (Risk of exothermic reaction).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 231496, 3,6-Dichloroisoquinoline (Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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